Technical Documentation Center

N-Isopentyladenosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Isopentyladenosine
  • CAS: 17659-78-8

Core Science & Biosynthesis

Foundational

-Isopentyladenosine (iPA): Mechanistic Action and Developmental Regulation in Plant Systems

The following technical guide details the cytokinin activity of -isopentyladenosine (iPA), focusing on its mechanistic role in plant development, receptor interaction, and experimental validation. Executive Summary -isop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cytokinin activity of


-isopentyladenosine (iPA), focusing on its mechanistic role in plant development, receptor interaction, and experimental validation.

Executive Summary


-isopentyladenosine (iPA) is a naturally occurring cytokinin nucleoside that functions as both a bioactive signaling intermediate and a direct ligand in specific developmental contexts. While often considered a transport form or precursor to the free base 

-isopentenyladenine (iP), iPA exhibits distinct receptor affinities—particularly toward the Arabidopsis Histidine Kinase 3 (AHK3)—differentiating its physiological output from trans-zeatin types. This guide analyzes the iPA signaling module, its dual-origin biosynthesis (tRNA-dependent vs. de novo), and provides standardized protocols for quantifying its bioactivity in meristematic and senescing tissues.

Molecular Mechanism: Ligand Specificity and Signaling

The canonical view of cytokinin signaling posits that free bases (iP, tZ) are the primary active ligands. However, iPA retains significant biological activity, mediated through specific receptor interactions and metabolic conversion.

Receptor Affinity and Specificity

Plant cytokinin perception relies on a Two-Component System (TCS) utilizing histidine kinase receptors.[1]

  • AHK4 (CRE1/WOL): Predominantly expressed in roots. It exhibits high affinity for the free base iP (

    
    ) but significantly reduced affinity for the riboside iPA . It functions as a molecular filter, responding strictly to active free bases.
    
  • AHK3: Predominantly expressed in shoots. Unlike AHK4, AHK3 retains partial sensitivity to cytokinin ribosides, including iPA. This receptor mediates shoot development and senescence delay, processes where iPA accumulation is physiologically relevant.

Signal Transduction Pathway

Upon binding iPA (or its converted base iP), the receptor undergoes autophosphorylation, initiating a phosphorelay.

  • Perception: Ligand binds to the CHASE domain of AHKs (likely in the ER lumen).[1]

  • Transfer: Phosphate is transferred to Histidine Phosphotransfer proteins (AHPs).[2]

  • Nuclear Translocation: AHPs move to the nucleus.[3]

  • Response: Type-B Response Regulators (ARRs) are phosphorylated, acting as transcription factors to induce Type-A ARRs (negative feedback) and cytokine-responsive genes.

Visualization: Cytokinin Phosphorelay System

CytokininSignaling Ligand iPA / iP (Ligand) AHK AHK3 / AHK4 (Receptor Kinase) Ligand->AHK Binding (ER/PM) AHP AHP (Phosphotransfer) AHK->AHP Phosphorelay (His-Asp) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Nuclear Translocation & Phosphorylation DNA Cytokinin Response Genes (WUS, CYCD3) ARR_B->DNA Transcription Activation ARR_A Type-A ARR (Feedback Inhibitor) DNA->ARR_A Induction ARR_A->AHP Inhibition (Feedback)

Caption: The multistep phosphorelay system. iPA/iP binding induces AHK autophosphorylation, transferring phosphate to AHP and subsequently Type-B ARRs to drive gene expression.

Biosynthesis and Metabolic Flux

iPA is unique among cytokinins as it originates from two distinct biosynthetic pathways. Understanding this duality is critical for interpreting experimental data, as "tRNA-derived" cytokinins often have different modification patterns (e.g., thiolation) than de novo forms.

The Dual Origins
  • De Novo Pathway (Major): Adenosine phosphate-isopentenyltransferase (IPT) enzymes transfer a dimethylallyl group from DMAPP to ATP/ADP, forming iPRTP/iPRDP. These are converted to iPA and finally to the free base iP by the LOG (Lonely Guy) enzyme.

  • tRNA Pathway (Minor/Housekeeping): tRNA-IPTs modify adenosine at position 37 of specific tRNAs. Upon tRNA degradation, iPA is released. This pathway is constitutive and essential for translational fidelity but contributes less to the bulk cytokinin pool used for signaling.

Metabolic Fate
  • Activation: iPA is converted to iP (active base) by nucleosidase or LOG.

  • Hydroxylation: iPA is the precursor for trans-zeatin riboside (tZR) via CYP735A.[2]

  • Degradation: Cytokinin Oxidase/Dehydrogenase (CKX) irreversibly cleaves the

    
    -side chain of iPA, serving as the primary "off" switch.[4]
    
Visualization: Biosynthetic & Metabolic Pathways

Biosynthesis DMAPP DMAPP iPRMP iPRMP (Nucleotide) DMAPP->iPRMP IPT (De Novo) ATP ATP/ADP ATP->iPRMP tRNA tRNA Pool iPA iPA (Riboside) tRNA->iPA tRNA Decay iPRMP->iPA Phosphatase iP iP (Free Base) iPA->iP LOG / Nucleosidase tZ trans-Zeatin iPA->tZ CYP735A Ade Adenosine (Inactive) iPA->Ade CKX (Degradation) iP->iPA Adenosine Kinase iP->tZ CYP735A iP->Ade CKX (Degradation)

Caption: Metabolic flux of iPA. The compound serves as a central hub between the tRNA pathway, de novo synthesis, and conversion to zeatin-types or degradation via CKX.

Physiological Impacts in Development

iPA activity is spatially restricted by the expression of AHK3 and the LOG enzymes.

Developmental StagePhysiological Role of iPA/iPKey Mechanism
Shoot Apical Meristem (SAM) Maintenance of stem cell niche; Induction of cell division.Upregulation of WUSCHEL (WUS) and Cyclin D3.
Root Development Inhibition of primary root elongation; Promotion of vascular differentiation.Repression of auxin transport; AHK4-mediated signaling.
Leaf Senescence Retention of chlorophyll; Delay of protein degradation.AHK3-mediated inhibition of senescence-associated genes (SAGs).
Callus Induction Dedifferentiation of somatic cells.Synergistic action with auxin to re-enter cell cycle (

to

transition).

Experimental Protocols

These protocols are designed for high reproducibility. All hormone stock solutions should be filter-sterilized (


), not autoclaved.
Soybean Callus Bioassay (Cell Division)

This assay is the gold standard for quantifying cytokinin activity due to the strict cytokinin dependency of soybean callus.

Objective: Determine the bioactivity of iPA by measuring fresh weight gain in callus tissue.

Reagents:

  • Basal Medium: Miller’s Medium or MS salts + B5 vitamins, 3% sucrose, 0.8% agar.

  • Auxin: 2 mg/L NAA (Naphthaleneacetic acid) or IAA.

  • Test Compound: iPA (dissolved in minimal 1N NaOH, diluted with water).

Protocol:

  • Preparation: Germinate soybean seeds (Glycine max cv. Biloxi or equivalent) in darkness for 7 days.

  • Excision: Excise cotyledonary node or hypocotyl sections (2-3 mm).

  • Induction: Culture explants on Basal Medium + 2 mg/L Kinetin + 0.5 mg/L NAA for 2 weeks to initiate callus.

  • Starvation: Subculture callus onto hormone-free medium for 3-5 days to deplete endogenous cytokinins.

  • Treatment: Transfer ~20 mg pieces of callus to test media containing graded concentrations of iPA (

    
     M to 
    
    
    
    M) + constant Auxin (2 mg/L NAA).
  • Incubation: Incubate at

    
     in the dark for 21-28 days.
    
  • Measurement: Weigh fresh callus.

    • Validation: Control (no cytokinin) should show negligible growth. Positive control (trans-Zeatin) should show sigmoid growth curve.

Chlorophyll Retention Assay (Senescence)

Objective: Assess the ability of iPA to delay senescence in detached leaves.

Protocol:

  • Plant Material: Use fully expanded primary leaves from 3-week-old Arabidopsis, Wheat, or Barley.

  • Treatment: Float leaf segments (or discs) on 3 mM MES buffer (pH 5.7) containing iPA (

    
     to 
    
    
    
    ). Include a DMSO/Water mock control.
  • Incubation: Incubate in darkness at

    
     for 4-7 days. Light accelerates degradation, so darkness ensures the effect is metabolic, not photo-oxidative.
    
  • Extraction: Grind tissue in 80% acetone. Centrifuge at 10,000 x g for 5 min.

  • Quantification: Measure absorbance at 663 nm and 645 nm.

    • Calculation: Total Chlorophyll (

      
      ) = 
      
      
      
      .

Translational Insight

Note for Drug Development Professionals: While iPA is a plant hormone, it exhibits potent cytotoxic activity in mammalian cancer cell lines. It functions by inhibiting farnesyl diphosphate synthase and disrupting the mevalonate pathway, leading to apoptosis. Furthermore, iPA has been identified as a modified nucleoside in mammalian tRNA, where its absence is linked to mitochondrial diseases. This cross-kingdom bioactivity highlights iPA as a conserved metabolic modulator.

References

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinin signaling: Two-component sensing in the service of plants. Plant Physiology, 154(2), 487-492.[1]

  • Spíchal, L., et al. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(9), 1299-1305.

  • Miyawaki, K., et al. (2004). Expression of cytokinin biosynthetic isopentenyltransferase genes in Arabidopsis: Implications for developmental activation of cytokinin. The Plant Journal, 37(1), 128-138.

  • Werner, T., et al. (2003). Cytokinin-deficient transgenic Arabidopsis plants show multiple developmental alterations indicating opposite functions of cytokinins in the regulation of shoot and root meristem activity. The Plant Cell, 15(11), 2532-2550.

  • Frébort, I., et al. (2011). Evolution of cytokinin biosynthesis and degradation. Journal of Experimental Botany, 62(8), 2431-2452.

  • Manos, P. J., & Goldthwaite, J. (1976). An improved cytokinin bioassay using cultured soybean hypocotyl sections. Plant Physiology, 57(6), 894-897.

Sources

Exploratory

N6-Isopentyladenosine (i6A): Mechanistic Action & Cellular Dynamics

This guide provides a rigorous technical analysis of N6-isopentyladenosine (i6A), focusing on its pharmacodynamics, intracellular signaling cascades, and experimental validation in oncology and epitranscriptomics. Techni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of N6-isopentyladenosine (i6A), focusing on its pharmacodynamics, intracellular signaling cascades, and experimental validation in oncology and epitranscriptomics.

Technical Guide for Research & Drug Development

Executive Technical Summary

N6-isopentyladenosine (i6A) is a modified nucleoside belonging to the cytokinin family.[1] While historically characterized as a plant phytohormone regulating cell division, its pharmacological significance in mammalian systems is defined by a dual-mechanism of cytotoxicity :

  • Metabolic Interference: It acts as a pro-drug, requiring intracellular phosphorylation to 5'-iPA-monophosphate (iPAMP) to allosterically activate AMPK .

  • Prenylation Blockade: It functions as a direct inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) , disrupting the mevalonate pathway and preventing the membrane localization of oncogenic GTPases (e.g., Ras, Rho).

This guide dissects these pathways, providing actionable protocols for validating i6A activity in cellular models.

Molecular Targets & Signaling Pathways[2]

The Mevalonate Pathway Blockade (FPPS Inhibition)

Unlike standard adenosine receptor agonists, i6A exerts potent anti-proliferative effects by penetrating the cell membrane and targeting the cholesterol biosynthesis pathway.

  • Target Enzyme: Farnesyl Pyrophosphate Synthase (FPPS).[2][3][4]

  • Mechanism: i6A mimics the isoprenoid structure, competitively inhibiting FPPS.

  • Downstream Consequence:

    • Depletion of FPP & GGPP: Reduces the pool of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP).[2]

    • Inhibition of Prenylation: Small GTPases (Ras, Rap1A, Rho) require prenylation for membrane anchoring. i6A treatment leads to the accumulation of unprenylated (cytosolic/inactive) GTPases.

    • Result: Cessation of mitogenic signaling and induction of G0/G1 cell cycle arrest.[5]

The AMPK Metabolic Brake

i6A acts as an "AMP-mimetic" but requires metabolic activation.

  • Activation Step: Intracellular conversion to 5'-iPA-monophosphate (iPAMP) by Adenosine Kinase (ADK) .[6]

  • Target: AMP-activated Protein Kinase (AMPK).[7][8]

  • Action: iPAMP binds to the

    
    -subunit of AMPK, triggering a conformational change that promotes phosphorylation at Thr172 by LKB1.[7][9]
    
  • Physiological Output: Inhibition of mTORC1, suppression of fatty acid synthesis (via ACC phosphorylation), and inhibition of angiogenesis (VEGF suppression).

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of i6A activity into the Mevalonate and AMPK pathways.

i6A_Mechanism i6A Extracellular i6A Transport Nucleoside Transporters (ENT1/2) i6A->Transport i6A_Cyto Intracellular i6A Transport->i6A_Cyto FPPS Target: FPPS Enzyme i6A_Cyto->FPPS Direct Inhibition ADK Adenosine Kinase (ADK) i6A_Cyto->ADK FPP_Depletion Depletion of FPP/GGPP FPPS->FPP_Depletion Ras_Prenylation Inhibition of Ras/Rho Prenylation FPP_Depletion->Ras_Prenylation CellCycle G0/G1 Arrest & Apoptosis Ras_Prenylation->CellCycle iPAMP Metabolite: iPAMP (Active Agonist) ADK->iPAMP Phosphorylation AMPK AMPK Activation (Thr172 Phosphorylation) iPAMP->AMPK Allosteric Binding mTOR mTOR Inhibition AMPK->mTOR Inhibition Angio Anti-Angiogenesis AMPK->Angio

Caption: Dual mechanistic action of i6A via FPPS inhibition (left) and ADK-mediated AMPK activation (right).

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from validated cell lines (e.g., Glioblastoma, Bladder Cancer).

ParameterValue / RangeContext / Cell LineMechanistic Note
IC50 (Proliferation) 0.5 – 10

M
U87MG (Glioma), T24 (Bladder)Dose-dependent G0/G1 arrest.
FPPS Inhibition

5-10

M
Enzymatic AssayCompetitive inhibition vs. GPP.
AMPK Activation > 1

M
HUVEC, Colon CancerRequires ADK expression.
Apoptosis Induction 10 – 20

M
Epithelial CancersCaspase-3 cleavage; Actin depolymerization.
NK Cell Modulation < 1

M (Activation)
Natural Killer CellsBiphasic: Low dose activates, high dose inhibits.[10]

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by using specific inhibitors or rescue metabolites.

Protocol A: Validation of FPPS Inhibition (The "Rescue" Assay)

Objective: Confirm that cytotoxicity is driven by mevalonate pathway blockade, not general toxicity. Causality Check: Adding exogenous Farnesyl Pyrophosphate (FPP) or Geranylgeranyl Pyrophosphate (GGPP) should rescue the cells from i6A toxicity.

  • Cell Seeding: Seed cancer cells (e.g., U87MG) at

    
     cells/well in 96-well plates.
    
  • Treatment Groups:

    • Vehicle Control (DMSO).

    • i6A (

      
      M and 
      
      
      
      M).[11]
    • i6A + FPP (

      
      M).
      
    • i6A + GGPP (

      
      M).
      
  • Incubation: 48–72 hours at 37°C.

  • Readout: Assess viability using CellTiter-Glo or MTT.

  • Validation Criteria: Viability in "i6A + GGPP" wells must be significantly higher (>30-50%) than "i6A alone".

Protocol B: Detection of Unprenylated Proteins (Western Blot)

Objective: Visualize the functional consequence of FPPS inhibition. Target: Unprenylated Rap1A (a marker for mevalonate blockade).

  • Lysis: Treat cells with i6A (

    
    M) for 24 hours. Lyse in RIPA buffer with protease inhibitors.
    
  • Electrophoresis: Run 30

    
    g protein on 12% SDS-PAGE.
    
  • Antibody Selection:

    • Primary: Anti-Rap1A (Santa Cruz sc-1482). Note: This antibody specifically detects the unprenylated form due to epitope exposure, or shows a molecular weight shift.

    • Control: Anti-Actin or GAPDH.

  • Observation: A distinct accumulation of the unprenylated Rap1A band indicates successful FPPS blockade.

Protocol C: Verification of AMPK Activation

Objective: Confirm i6A acts via the ADK-AMPK axis. Causality Check: Use of 5-Iodotubercidin (5-ITU) , an Adenosine Kinase inhibitor, should abolish AMPK phosphorylation.[6]

  • Pre-treatment: Incubate cells with 5-ITU (

    
     nM) for 1 hour to inhibit ADK.
    
  • Stimulation: Add i6A (

    
    M) for 2–4 hours.
    
  • Lysis & Blotting:

    • Detect p-AMPK (Thr172) and p-ACC (Ser79) .

  • Validation:

    • i6A alone

      
       High p-AMPK signal.
      
    • 5-ITU + i6A

      
       No/Low p-AMPK signal.
      

Experimental Workflow Visualization

This workflow outlines the logical progression for characterizing i6A mechanism in a new cell line.

Workflow Step1 Step 1: Cytotoxicity Screen (MTT/CTG Assay) Step2 Step 2: Pathway Dissection Step1->Step2 Branch1 Mevalonate Check (Rescue with GGPP) Step2->Branch1 Branch2 Metabolic Check (Block with 5-ITU) Step2->Branch2 Step3 Step 3: Molecular Confirmation (Western Blot) Branch1->Step3 If Rescued Branch2->Step3 If Blocked Outcome Define Mechanism: FPPS vs AMPK Dominance Step3->Outcome

Caption: Step-wise validation workflow to distinguish between FPPS-mediated and AMPK-mediated effects.

Epitranscriptomic Considerations

Beyond its role as a free nucleoside, i6A is a critical modification at position 37 of tRNAs (reading codons starting with U).[11]

  • Enzyme: tRNA isopentenyltransferase (TRIT1).[11]

  • Relevance: Deficiency in TRIT1 or i6A modification impairs mitochondrial translation and is linked to specific pathologies. When studying extracellular i6A, researchers must distinguish between the pharmacological effect of the free molecule and the physiological role of the tRNA modification.

References

  • N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. Source: FASEB Journal [1]

  • Antiangiogenic effects of N6-isopentenyladenosine, an endogenous isoprenoid end product, mediated by AMPK activation. Source: National Institutes of Health (NIH) / PubMed

  • N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. Source: International Journal of Cancer

  • N6-isopentenyladenosine Affects Cytotoxic Activity and Cytokines Production by IL-2 Activated NK Cells. Source: Pharmacological Research

  • Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. Source: RNA Biology / PMC

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing N-Isopentyladenosine in Cancer Cell Culture Studies

Introduction N6-(Δ2-isopentenyl)adenosine (i6A), a naturally occurring modified nucleoside, is a fascinating molecule at the intersection of plant biology and human cellular regulation.[1][2] Initially identified as a cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N6-(Δ2-isopentenyl)adenosine (i6A), a naturally occurring modified nucleoside, is a fascinating molecule at the intersection of plant biology and human cellular regulation.[1][2] Initially identified as a cytokinin, a class of plant hormones that regulate cell growth and differentiation, i6A is also found in the mammalian tRNA of a wide variety of eukaryotic and prokaryotic cells.[2][3] In recent years, i6A has garnered significant attention within the cancer research community for its potent anti-proliferative and pro-apoptotic activities across numerous human epithelial cancer cell lines.[1][3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of i6A and detailed, field-proven protocols for its application in cancer cell culture studies. The methodologies described herein are designed to be self-validating, empowering researchers to confidently investigate the therapeutic potential of this promising anti-cancer agent.[6]

Mechanism of Action: A Multi-Targeting Agent

The antitumor activity of N-Isopentyladenosine is not attributed to a single pathway but rather to its ability to modulate multiple critical cellular processes. Its precise mechanism can be cell-type dependent, but several key pathways have been elucidated.

Inhibition of the Mevalonate Pathway

A primary mechanism of i6A's action is the inhibition of the mevalonate pathway, a crucial metabolic route for the production of isoprenoids.[7][8] Specifically, i6A has been shown to directly inhibit Farnesyl Diphosphate Synthase (FPPS).[8] FPPS is a key enzyme that produces farnesyl pyrophosphate (FPP), a precursor for cholesterol and, more importantly for cancer biology, a substrate for protein prenylation.[9]

Consequences of FPPS Inhibition:

  • Disruption of Protein Prenylation: The inhibition of FPPS leads to a reduction in the prenylation of small GTPases like Ras and Rho.[8][9] These proteins require lipid modification to anchor to the cell membrane and function correctly. Impaired prenylation disrupts their signaling, affecting cell growth, proliferation, and survival.

  • Cell Cycle Arrest: By disrupting these signaling pathways, i6A induces a dose-dependent arrest of the cell cycle, primarily at the G0/G1 phase.[5][8] This is often associated with a decrease in the levels of key cyclins like Cyclin E, A, and D1, and an increase in cyclin-dependent kinase (CDK) inhibitors such as p21waf and p27kip1.[1]

Induction of Apoptosis

N-Isopentyladenosine is a potent inducer of apoptosis in various cancer cell lines.[1][5] This programmed cell death is triggered through several mechanisms:

  • Caspase Activation: Treatment with i6A leads to the activation of effector caspases, such as Caspase-3, a central executioner of apoptosis.[1][5]

  • JNK Pathway Activation: The apoptotic effects can be accompanied by the sustained phosphorylation and activation of c-jun N-terminal kinase (JNK), which in turn phosphorylates the transcription factor c-jun, promoting the expression of pro-apoptotic genes.[1]

  • Modulation of Apoptotic Regulators: i6A can downregulate anti-apoptotic proteins, further tipping the cellular balance towards cell death.[1]

Modulation of Tumor Suppressors and Oncogenes

Recent studies have revealed that i6A can modulate the expression and activity of key tumor suppressors and oncogenes. In colorectal cancer models, i6A increases the expression of the tumor suppressor FBXW7.[4] This E3 ubiquitin ligase targets several oncoproteins, including c-Myc, for degradation.[4] By upregulating FBXW7, i6A promotes the ubiquitination and subsequent degradation of c-Myc, thereby inhibiting its transcriptional activity and suppressing cancer cell proliferation.[4]

tRNA Modification and Antioxidant Response

As a modified nucleoside, i6A is integral to tRNA function, which is crucial for maintaining the fidelity of protein synthesis.[2][10] Dysregulation of tRNA modifications is increasingly recognized as a hallmark of cancer, contributing to enhanced proliferation and metastatic potential.[10][11] Furthermore, i6A has been shown to activate the NRF2-mediated oxidative stress response.[12] This pathway induces the expression of antioxidant and detoxifying enzymes, which can protect cells from damage and may contribute to its overall anti-cancer effects.[12]

N_Isopentyladenosine_Pathway cluster_0 N-Isopentyladenosine (i6A) cluster_1 Mevalonate Pathway cluster_2 Cell Cycle Control cluster_3 Apoptosis Induction cluster_4 Oncogene/Tumor Suppressor Regulation i6A N-Isopentyladenosine FPPS FPPS i6A->FPPS Inhibits JNK JNK Pathway i6A->JNK Caspase3 Caspase-3 Activation i6A->Caspase3 FBXW7 FBXW7 ↑ i6A->FBXW7 Prenylation Protein Prenylation (e.g., Ras, Rho) FPPS->Prenylation G1_Arrest G0/G1 Arrest Prenylation->G1_Arrest Leads to Cyclins Cyclin E, A, D1 ↓ G1_Arrest->Cyclins CDKi p21, p27 ↑ G1_Arrest->CDKi Apoptosis Apoptosis JNK->Apoptosis Caspase3->Apoptosis cMyc c-Myc Degradation FBXW7->cMyc

Caption: N-Isopentyladenosine's multi-target mechanism of action.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[13][14] The IC50 for N-Isopentyladenosine can vary significantly depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeReported IC50 (µM)CommentsReference
MCF-7 Breast Adenocarcinoma12.2Dose-dependent inhibition of cell viability.[15]
DLD1 Colon CancerNot specified, but effectiveInhibited proliferation and promoted apoptosis.[1]
T24 Bladder CarcinomaNot specified, but effectiveInduced G0/G1 arrest and apoptosis.[5]
Various Epithelial Cancers~10Suppressed clonogenic activity in 8 of 9 lines.[3]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, assay type, incubation time). It is imperative that researchers determine the IC50 for their specific cell line and experimental setup.

Experimental Protocols

Preparation and Handling of N-Isopentyladenosine

Causality: Proper stock solution preparation is critical for accurate and reproducible dosing. N-Isopentyladenosine is often soluble in DMSO. Using a high-concentration stock minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced artifacts.

Materials:

  • N-Isopentyladenosine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Calculate Amount: Determine the required mass of N-Isopentyladenosine to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial containing the N-Isopentyladenosine powder.

  • Vortex: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Trustworthiness Control: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest dose of i6A) in every experiment.

Protocol: Cell Viability Assay (MTT/XTT)

Causality: This assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with i6A suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well clear flat-bottom plates

  • N-Isopentyladenosine stock solution

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of N-Isopentyladenosine in complete growth medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of i6A (e.g., 0.1 µM to 100 µM).

    • Controls: Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add Reagent: Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Read Plate:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C. Read the absorbance at 570 nm.

    • For XTT: Read the absorbance directly at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treatment (Serial dilutions of i6A) A->B Adherence C 3. Incubate (24, 48, or 72h) B->C Exposure D 4. Add Viability Reagent (MTT or XTT) C->D Metabolic Reaction E 5. Incubate & Read (Microplate Reader) D->E Color Development F 6. Analyze Data (Calculate IC50) E->F Quantification

Caption: Workflow for assessing cell viability after i6A treatment.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • N-Isopentyladenosine stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seeding and Treatment: Seed cells in 6-well plates and treat with i6A at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like TrypLE. Combine with the floating cells from the supernatant.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Causality: This method uses the DNA-intercalating agent Propidium Iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G0/G1) after i6A treatment indicates cell cycle arrest.[16]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • N-Isopentyladenosine stock solution

  • PBS

  • Cold 70% Ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Protocol:

  • Seeding and Treatment: Seed cells in 6-well plates and treat with i6A at desired concentrations for a specified time (e.g., 24 hours).

  • Harvesting: Harvest cells as described in the apoptosis protocol (Step 2 & 3).

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

    • Rationale: Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use software to model the resulting histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

References

  • N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor. PubMed Central.[Link]

  • N6-isopentenyladenosine inhibits cell proliferation and induces apoptosis in a human colon cancer cell line DLD1. PubMed.[Link]

  • N6-isopentenyladenosine Affects Cytotoxic Activity and Cytokines Production by IL-2 Activated NK Cells and Exerts Topical Anti-Inflammatory Activity in Mice. PubMed.[Link]

  • N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed.[Link]

  • N6-ISOPENTENYL ADENOSINE, A PROMISING ANTICANCER AGENT: SYNTHESIS OF NOVEL ANALOGUES, EVALUATION OF ANTIPROLIFERATIVE ACTIVITY A. AIR Unimi.[Link]

  • N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. PubMed Central.[Link]

  • N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. PubMed.[Link]

  • The impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues. PubMed Central.[Link]

  • Pharmacogenomics and analogues of the antitumour agent N6-isopentenyladenosine. PubMed.[Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.[Link]

  • N6-methyladenine RNA modification and cancer. PubMed Central.[Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.[Link]

  • N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. PubMed.[Link]

  • Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study. PubMed.[Link]

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PubMed Central.[Link]

  • tRNA modification and cancer: potential for therapeutic prevention and intervention. PubMed Central.[Link]

  • Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. Chemical Communications (RSC Publishing).[Link]

  • RNA N>6>-methyladenosine modification in cancers: current status and perspectives. Cell Research.[Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines... The Royal Society of Chemistry.[Link]

  • What are FDPS inhibitors and how do they work? Patsnap Synapse.[Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI.[Link]

  • Lab Protocols Archives - Cell Culture. Cell Culture.[Link]

  • Adenosine Signaling Is Prognostic for Cancer Outcome and Has Predictive Utility for Immunotherapeutic Response. PubMed.[Link]

  • Signaling Pathways in Cancer Symposium: Michael Comb. YouTube.[Link]

  • Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. MDPI.[Link]

  • Cell culture protocols. Public Health England.[Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs.[Link]

  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers.[Link]

  • Mammalian Cell Culturing Protocols: AML-12, CHO-DG44, and NIH3T3. iGEM.[Link]

  • Cell Signaling Pathways That Promote Radioresistance of Cancer Cells. MDPI.[Link]

  • [Nature Communications] Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors. YouTube.[Link]

  • Role of N6‐methyladenosine RNA modification in cancer. PubMed Central.[Link]

Sources

Application

N-Isopentyladenosine (i⁶A): A Comprehensive Guide to its Application in tRNA Modification Research

Foreword: Unveiling the Critical Role of N⁶-Isopentyladenosine in Translational Fidelity Welcome to a comprehensive guide dedicated to the exploration of N⁶-isopentyladenosine (i⁶A), a crucial modified nucleoside with pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Critical Role of N⁶-Isopentyladenosine in Translational Fidelity

Welcome to a comprehensive guide dedicated to the exploration of N⁶-isopentyladenosine (i⁶A), a crucial modified nucleoside with profound implications for transfer RNA (tRNA) function and, consequently, the entire landscape of protein synthesis. This document is designed for researchers, scientists, and drug development professionals who seek to understand and leverage i⁶A as a powerful tool in their investigations. As a senior application scientist, my objective is not merely to present a series of protocols, but to provide an in-depth understanding of the principles, methodologies, and the scientific rationale that underpin the study of this fascinating molecule. We will delve into the "why" behind the "how," empowering you to not only execute these protocols with precision but also to innovate and adapt them to your specific research questions.

N⁶-isopentyladenosine is a hypermodified purine found at position 37 of the anticodon loop of a specific subset of tRNAs in all domains of life.[1][] This modification is essential for maintaining translational fidelity and efficiency.[1][] The bulky isopentenyl group is thought to stabilize the codon-anticodon interaction, particularly for codons that begin with uridine, thereby preventing frameshift errors during protein synthesis.[][3] The biosynthesis of i⁶A is catalyzed by tRNA isopentenyltransferase (TRIT1 in mammals and MiaA in bacteria), which utilizes dimethylallyl pyrophosphate (DMAPP) as the isopentenyl donor.[]

The significance of i⁶A extends beyond its fundamental role in translation. Dysregulation of i⁶A levels has been implicated in a range of human pathologies, including mitochondrial diseases and various cancers.[1][4] This has spurred growing interest in i⁶A and the enzymes that regulate its synthesis as potential therapeutic targets and diagnostic biomarkers. This guide will provide you with the necessary knowledge and practical protocols to confidently embark on your journey into the world of i⁶A research.

Section 1: The Biological Significance and Mechanism of i⁶A

The isopentenylation of adenosine at position 37 of tRNAs that recognize codons starting with uridine is a universally conserved modification.[][3] This strategic placement adjacent to the anticodon is critical for accurate decoding of the genetic message. The hydrophobic isopentenyl group enhances the stacking interactions within the codon-anticodon helix, thereby stabilizing the binding of the tRNA to the ribosome-mRNA complex.[] This stabilization is particularly important for weak codon-anticodon pairings, preventing ribosomal slippage and ensuring the correct amino acid is incorporated into the growing polypeptide chain.

The enzymatic machinery responsible for this vital modification is the tRNA isopentenyltransferase. In eukaryotes, this enzyme is encoded by the TRIT1 gene and is responsible for modifying both cytosolic and mitochondrial tRNAs.[1][4] The bacterial homolog is known as MiaA.[] These enzymes recognize a specific structural motif in their substrate tRNAs, ensuring the precise installation of the isopentenyl group.

Recent research has also uncovered a fascinating and unexpected role for extracellularly supplied i⁶A. Studies have shown that when added to cell culture media, i⁶A can be taken up by cells and incorporated into ribosomal RNA (rRNA).[5] This incorporation can lead to cytotoxic effects, particularly in cancer cell lines, suggesting a potential therapeutic avenue for this modified nucleoside.[5][6] Furthermore, i⁶A and its analogs have been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anti-neoplastic agents.[6][7]

Below is a diagram illustrating the biosynthesis of i⁶A and its known downstream effects.

i6A_Pathway cluster_synthesis i⁶A Biosynthesis cluster_function Cellular Functions & Applications DMAPP Dimethylallyl pyrophosphate (DMAPP) TRIT1 tRNA Isopentenyltransferase (TRIT1/MiaA) DMAPP->TRIT1 Adenosine37 Adenosine at position 37 of specific tRNAs Adenosine37->TRIT1 i6A_tRNA N⁶-Isopentenyladenosine (i⁶A) in tRNA TRIT1->i6A_tRNA Isopentenylation Translational_Fidelity Enhanced Translational Fidelity and Efficiency i6A_tRNA->Translational_Fidelity Protein_Homeostasis Protein Homeostasis Translational_Fidelity->Protein_Homeostasis Extracellular_i6A Extracellular i⁶A rRNA_incorporation Incorporation into rRNA Extracellular_i6A->rRNA_incorporation Apoptosis Induction of Apoptosis and Cell Cycle Arrest Extracellular_i6A->Apoptosis Cytotoxicity Cytotoxicity in Cancer Cells rRNA_incorporation->Cytotoxicity Drug_Development Drug Development Target Cytotoxicity->Drug_Development Apoptosis->Drug_Development

Caption: Biosynthesis and functional implications of N⁶-isopentyladenosine (i⁶A).

Section 2: Methodologies for the Study of i⁶A

A variety of powerful techniques are available to researchers for the detection, quantification, and functional analysis of i⁶A. The choice of method will depend on the specific research question, available instrumentation, and the biological system under investigation.

Quantification of i⁶A by HPLC-Coupled Mass Spectrometry

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of i⁶A.[][8] This method involves the enzymatic digestion of total RNA or purified tRNA into individual nucleosides, followed by their separation by HPLC and detection by a mass spectrometer.

Rationale for Key Experimental Choices:

  • tRNA Purification: While total RNA can be used, purification of the tRNA fraction is recommended to increase the sensitivity of i⁶A detection, as tRNA is the most abundant source of this modification.[8]

  • Enzymatic Digestion: A combination of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) is used to ensure complete hydrolysis of the RNA into its constituent nucleosides.[8]

  • Reversed-Phase HPLC: A C18 reversed-phase column is typically used for the separation of the nucleosides. The separation is based on the hydrophobicity of the molecules, and the bulky isopentenyl group of i⁶A results in a distinct retention time compared to the canonical nucleosides.[8]

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for the detection of i⁶A. The precursor ion (the protonated molecular ion of i⁶A) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This allows for unambiguous identification and quantification.[8]

Table 1: HPLC-MS/MS Parameters for i⁶A Analysis

ParameterValueRationale
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent separation of nucleosides based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase for good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting hydrophobic compounds like i⁶A.
Flow Rate 0.2-0.4 mL/minOptimal for analytical scale columns.
Injection Volume 5-10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI)Efficiently ionizes nucleosides.
MRM Transition m/z 336.2 → 204.1Specific precursor-to-product ion transition for i⁶A.
Collision Energy Instrument-dependent, requires optimizationEnergy required for optimal fragmentation of the precursor ion.

Protocol 1: Quantitative Analysis of i⁶A by HPLC-MS/MS

Materials:

  • Purified total RNA or tRNA

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate buffer (pH 5.3)

  • HPLC-grade water, acetonitrile, and formic acid

  • i⁶A analytical standard

  • Microcentrifuge tubes, pipettes, and other standard laboratory equipment

Procedure:

  • RNA Digestion:

    • In a microcentrifuge tube, combine 1-5 µg of RNA with 1 unit of Nuclease P1 in 25 µL of 10 mM ammonium acetate (pH 5.3).

    • Incubate at 42°C for 2 hours.

    • Add 1 unit of BAP and continue to incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

  • HPLC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 5-10 µL of the digested sample onto the C18 column.

    • Perform the HPLC separation using a gradient of mobile phase A and B. A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

    • Monitor the eluent using the mass spectrometer in positive ESI mode, with the MRM transition for i⁶A set to m/z 336.2 → 204.1.

  • Quantification:

    • Prepare a standard curve using a serial dilution of the i⁶A analytical standard.

    • Quantify the amount of i⁶A in the sample by comparing its peak area to the standard curve.

    • Normalize the i⁶A quantity to the total amount of RNA analyzed, which can be determined by quantifying the canonical nucleosides in the same run.[9]

In Vitro tRNA Isopentenyltransferase Assay

This assay is designed to measure the activity of the TRIT1/MiaA enzyme by monitoring the incorporation of a radiolabeled isopentenyl group from [¹⁴C]-DMAPP into a tRNA substrate.[6]

Rationale for Key Experimental Choices:

  • Recombinant Enzyme: The use of a purified recombinant TRIT1 or MiaA enzyme is essential for a clean and specific assay.

  • tRNA Substrate: An in vitro transcribed tRNA that is known to be a substrate for the enzyme (e.g., tRNASer) is typically used. It is crucial that this tRNA lacks the i⁶A modification.

  • Radiolabeled DMAPP: The use of [¹⁴C]-labeled DMAPP allows for sensitive detection of the incorporated isopentenyl group.

  • Reaction Quenching and tRNA Precipitation: The reaction is stopped, and the tRNA is precipitated to separate it from the unincorporated [¹⁴C]-DMAPP.

  • Scintillation Counting: The amount of radioactivity incorporated into the tRNA is quantified using a scintillation counter.

Protocol 2: In Vitro tRNA Isopentenyltransferase Activity Assay

Materials:

  • Purified recombinant TRIT1 or MiaA enzyme

  • In vitro transcribed tRNA substrate (e.g., tRNASer)

  • [¹⁴C]-Dimethylallyl pyrophosphate ([¹⁴C]-DMAPP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Glass fiber filters

  • Scintillation fluid and scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • 1-5 µg of in vitro transcribed tRNA

      • 1-10 µM [¹⁴C]-DMAPP (specific activity will determine the final concentration)

      • Purified TRIT1/MiaA enzyme (the amount should be optimized for linear reaction kinetics)

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Quenching and Precipitation:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the tRNA.

  • Filtration and Washing:

    • Filter the reaction mixture through a glass fiber filter under vacuum.

    • Wash the filter three times with cold 5% TCA to remove unincorporated [¹⁴C]-DMAPP.

    • Wash the filter once with cold 70% ethanol.

  • Scintillation Counting:

    • Dry the filter and place it in a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of incorporated [¹⁴C]-DMAPP based on the specific activity of the radiolabeled substrate and the measured counts per minute (CPM).

    • Express the enzyme activity as pmol of DMAPP incorporated per µg of enzyme per minute.

Transcriptome-Wide Mapping of i⁶A by i⁶A-Seq

While a detailed, standardized protocol for i⁶A-seq is still emerging in the literature, the general principle is based on the well-established m⁶A-seq method.[10] This technique involves the immunoprecipitation of i⁶A-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.

Conceptual Workflow for i⁶A-Seq:

i6A_Seq_Workflow start Total RNA Isolation rna_frag RNA Fragmentation (~100 nt) start->rna_frag ip Immunoprecipitation with anti-i⁶A antibody rna_frag->ip wash Washing to remove non-specific binding ip->wash elution Elution of i⁶A-containing RNA fragments wash->elution library_prep Library Preparation for High-Throughput Sequencing elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis: Peak Calling & Motif Identification sequencing->analysis end Transcriptome-wide i⁶A map analysis->end

Caption: Conceptual workflow for transcriptome-wide mapping of i⁶A using i⁶A-Seq.

Rationale for Key Steps:

  • RNA Fragmentation: Fragmenting the RNA into smaller pieces (~100 nucleotides) is necessary for efficient immunoprecipitation and for achieving high-resolution mapping of the modification.[10]

  • Immunoprecipitation (IP): A highly specific antibody against i⁶A is crucial for the success of this technique. The antibody captures the RNA fragments containing the i⁶A modification.

  • High-Throughput Sequencing: Sequencing the enriched RNA fragments allows for their mapping to the transcriptome.

  • Bioinformatic Analysis: Specialized bioinformatic tools are used to identify "peaks" in the sequencing data, which correspond to regions enriched for i⁶A. Motif analysis can also be performed to identify consensus sequences surrounding the i⁶A sites.[10]

Section 3: N-Isopentyladenosine in Cellular and Drug Development Studies

The growing understanding of i⁶A's role in disease has led to its investigation as a potential therapeutic agent. The following protocol outlines a general approach for treating cultured cells with i⁶A to study its effects on cellular processes such as proliferation, apoptosis, and gene expression.

Protocol 3: Cellular Treatment with N-Isopentyladenosine

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • N-Isopentyladenosine (i⁶A) stock solution (dissolved in a suitable solvent like DMSO or sterile water)

  • Cell culture plates or flasks

  • Reagents for downstream analysis (e.g., cell proliferation assay kit, apoptosis detection kit, RNA extraction kit)

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate cell culture vessels at a density that will allow for logarithmic growth during the treatment period.

  • i⁶A Treatment:

    • The following day, replace the medium with fresh medium containing the desired concentration of i⁶A. A typical starting concentration range is 1-10 µM.[7] It is important to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve i⁶A).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the biological process being investigated.

  • Downstream Analysis:

    • At the end of the treatment period, harvest the cells and perform the desired downstream analyses, such as:

      • Cell Proliferation Assay: (e.g., MTT, WST-1, or cell counting) to assess the effect of i⁶A on cell growth.

      • Apoptosis Assay: (e.g., Annexin V/PI staining, caspase activity assay) to determine if i⁶A induces programmed cell death.

      • Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq) to identify changes in gene expression profiles in response to i⁶A treatment.

      • Western Blotting: To examine changes in the levels of specific proteins involved in cell cycle control, apoptosis, or other relevant pathways.

Section 4: Troubleshooting

Table 2: Troubleshooting Guide for i⁶A Research

ProblemPossible Cause(s)Suggested Solution(s)
HPLC-MS/MS: No or low i⁶A signal Incomplete RNA digestion.Optimize digestion time and enzyme concentrations. Ensure enzymes are active.
Low abundance of i⁶A in the sample.Start with a larger amount of RNA or enrich for the tRNA fraction.
Instrument sensitivity issues.Check instrument calibration and tune for the i⁶A MRM transition.
In Vitro Assay: High background radioactivity Incomplete removal of unincorporated [¹⁴C]-DMAPP.Increase the number and volume of TCA washes.
Non-specific binding of [¹⁴C]-DMAPP to the filter.Pre-wet the filter with the reaction buffer before filtration.
In Vitro Assay: Low or no enzyme activity Inactive enzyme.Use a fresh batch of enzyme and ensure proper storage conditions.
Sub-optimal reaction conditions.Optimize pH, temperature, and cofactor concentrations.
Inactive tRNA substrate.Ensure the in vitro transcribed tRNA is properly folded.
Cellular Assays: High variability between replicates Inconsistent cell seeding density.Use a cell counter to ensure accurate and consistent cell numbers.
Uneven drug distribution.Gently swirl the plate after adding the i⁶A-containing medium.
Cell line heterogeneity.Consider using a clonal cell line.

Conclusion and Future Perspectives

N⁶-isopentyladenosine stands as a testament to the intricate and elegant regulatory mechanisms that govern the flow of genetic information. From its fundamental role in ensuring the accuracy of protein synthesis to its emerging potential as a therapeutic agent, i⁶A continues to be a fertile ground for scientific discovery. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the multifaceted biology of this important tRNA modification.

As our understanding of the epitranscriptome deepens, so too will our appreciation for the nuanced roles of modifications like i⁶A. Future research will undoubtedly uncover new layers of regulation, novel functions, and innovative therapeutic applications for this fascinating molecule. It is our hope that this guide will serve as a valuable resource, empowering you to contribute to this exciting and rapidly evolving field.

References

  • Chambers, A. E., et al. (2018). An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity. Journal of Visualized Experiments, (140), e58100. [Link]

  • Ciaglia, E., et al. (2017). Extracellular N6-isopentenyladenosine (i6A) addition induces cotranscriptional i6A incorporation into ribosomal RNAs. RNA, 23(10), 1547-1555. [Link]

  • Castiglioni, I., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. International Journal of Oncology, 42(1), 285-292. [Link]

  • Dominissini, D., et al. (2012). Transcriptome-wide mapping of N6-methyladenosine by m6A-seq. Molecular Cell, 46(3), 369-380. [Link]

  • Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]

  • Schweizer, U., et al. (2017). The modified base isopentenyladenosine and its derivatives in tRNA. RNA Biology, 14(9), 1197-1208. [Link]

  • Lamichhane, T. N., et al. (2013). Human cells have a limited set of tRNA anticodon loop substrates of the tRNA isopentenyltransferase TRIT1 tumor suppressor. Molecular and Cellular Biology, 33(24), 4899-4909. [Link]

  • Chimnaronk, S., et al. (2009). Snapshots of dynamics in synthesizing N6-isopentenyladenosine at the tRNA anticodon. Biochemistry, 48(22), 5057-5065. [Link]

  • Yarham, J. W., et al. (2014). A mutation in the human tRNA-modifying enzyme TRIT1 causes a mitochondrial disorder. Human Molecular Genetics, 23(21), 5649-5658. [Link]

  • Phizicky, E. M., & Hopper, A. K. (2010). tRNA biology charges to the front. Genes & Development, 24(17), 1832-1860. [Link]

  • Agris, P. F. (2004). Decoding the genome: a modified view. Nucleic Acids Research, 32(1), 223-238. [Link]

  • Soman, S., & Ram, S. (2024). Arginine to glutamine mutation in the substrate binding region impaired the isopentenyl activity of Mycobacterium tuberculosis MiaA. bioRxiv. [Link]

  • Su, D., et al. (2015). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature protocols, 10(2), 373. [Link]

  • Laezza, C., et al. (2007). N6-isopentenyladenosine: a potential therapeutic agent for a variety of epithelial cancers. International journal of cancer, 120(12), 2686-2692. [Link]

Sources

Method

application of N-Isopentyladenosine in antiviral research

Application Note: N-Isopentyladenosine (iPA) as a Dual-Action Antiviral and Immunomodulatory Agent Executive Summary N-Isopentyladenosine (iPA), also known as N6-(Δ2-isopentenyl)adenosine, is a naturally occurring cytoki...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Isopentyladenosine (iPA) as a Dual-Action Antiviral and Immunomodulatory Agent

Executive Summary

N-Isopentyladenosine (iPA), also known as N6-(Δ2-isopentenyl)adenosine, is a naturally occurring cytokinin nucleoside found in tRNA. While traditionally studied for its antitumor properties, recent investigations have repositioned iPA as a potent antiviral candidate. Its mechanism is unique: it exhibits dual-action efficacy by directly inhibiting viral replication (specifically in Enterovirus 71) and modulating host immunity via the NRF2-mediated antioxidant pathway , which is critical in mitigating the "cytokine storm" associated with respiratory viruses like SARS-CoV-2.

This guide details the experimental frameworks for evaluating iPA’s antiviral potency, focusing on direct viral inhibition assays, time-of-addition studies to determine the stage of interference, and host-response profiling.

Mechanism of Action: The Dual-Target Strategy

iPA operates through two distinct biological axes. Understanding these is crucial for designing appropriate assays.

  • Direct Antiviral Activity (The EV71 Model):

    • Target: Viral 2C protein (ATPase/Helicase).

    • Mechanism: iPA and its analogs (e.g., N6-benzyladenosine) interfere with the oligomerization or ATPase activity of the 2C protein, a non-structural protein essential for viral RNA replication and membrane rearrangement.

    • Outcome: Halt of viral RNA synthesis and capsid assembly.

  • Host-Directed Immunomodulation (The SARS-CoV-2 Context):

    • Target: NRF2 (Nuclear Factor Erythroid 2-Related Factor 2).[1][2][3]

    • Mechanism: iPA acts as an NRF2 agonist. It disrupts the KEAP1-NRF2 complex, allowing NRF2 translocation to the nucleus.

    • Outcome: Upregulation of Antioxidant Response Elements (AREs), reducing oxidative stress and suppressing the NF-κB-driven inflammatory cascade (cytokine storm) often seen in severe viral infections.

iPA_Mechanism cluster_Direct Direct Antiviral (e.g., EV71) cluster_Host Host Modulation (e.g., SARS-CoV-2) iPA N-Isopentyladenosine (iPA) Viral_2C Viral 2C Protein (Helicase/ATPase) iPA->Viral_2C  Binds/Interferes KEAP1 KEAP1-NRF2 Dissociation iPA->KEAP1  Agonist Activity Rep_Complex Replication Complex Destabilization Viral_2C->Rep_Complex RNA_Synth Viral RNA Synthesis Inhibition Rep_Complex->RNA_Synth NRF2_Nucl NRF2 Nuclear Translocation KEAP1->NRF2_Nucl ARE_Genes ARE Gene Expression (HO-1, NQO1) NRF2_Nucl->ARE_Genes Anti_Inflam Suppression of Cytokine Storm ARE_Genes->Anti_Inflam

Figure 1: Dual mechanism of action for iPA. The red pathway represents direct viral inhibition (exemplified by EV71), while the green pathway represents host immunomodulation (relevant for respiratory viruses).

Core Application 1: Anti-Enterovirus 71 (EV71) Efficacy[3]

This protocol is the industry standard for validating the direct antiviral properties of iPA.

Experimental Design
  • Cell Line: RD (Rhabdomyosarcoma) or Vero cells.

  • Virus: Enterovirus 71 (EV71), BrCr strain or clinical isolates.

  • Compound Preparation: Dissolve iPA in DMSO to 100 mM stock. Store at -20°C.

Protocol: Cytopathic Effect (CPE) Inhibition Assay
  • Seeding: Plate RD cells (2 × 10⁴ cells/well) in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Infection:

    • Remove growth medium.[4]

    • Infect cells with EV71 at an MOI of 0.1 (Multiplicity of Infection) in serum-free DMEM.

    • Adsorb for 1 hour at 37°C.

  • Treatment:

    • Remove viral inoculum and wash 1x with PBS.

    • Add maintenance medium (DMEM + 2% FBS) containing serial dilutions of iPA (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Ribavirin or Rupintrivir).

  • Incubation: Incubate for 48 hours until full CPE is observed in the virus control wells.

  • Readout:

    • Add MTS or CCK-8 reagent (20 µL/well).

    • Incubate for 2–4 hours.

    • Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Analysis: Calculate the EC50 (Effective Concentration 50%) using non-linear regression (GraphPad Prism).

Critical Checkpoint: The EC50 for iPA against EV71 is typically in the range of 1.0 – 5.0 µM . If values exceed 20 µM, verify stock solution integrity or viral MOI.

Core Application 2: Time-of-Addition (TOA) Assay

To confirm where in the viral lifecycle iPA acts (Entry vs. Replication), a TOA assay is mandatory.

Protocol Steps
  • Synchronized Infection: Infect Vero/RD cells with EV71 (MOI = 1.0) at 4°C for 1 hour. This allows binding but prevents entry.[3]

  • Temperature Shift: Shift cells to 37°C (Time = 0 h) to initiate entry.

  • Dosing Intervals: Add iPA (at 5x EC50 concentration) at specific time points:

    • -1 h (Pre-treatment): Tests host factor modulation or entry blockade.

    • 0 h (Co-treatment): Tests entry/uncoating.

    • 2, 4, 6, 8 h post-infection: Tests replication/translation.

  • Harvest: Collect supernatant at 12–14 hours post-infection (single cycle).

  • Quantification: Titrate viral load via Plaque Assay or qRT-PCR.

TOA_Assay cluster_Timeline Time-of-Addition Workflow T_minus1 T = -1h (Pre-treatment) Infection Virus Adsorption (4°C, 1h) T_minus1->Infection T_0 T = 0h (Shift to 37°C) Infection->T_0 T_2_8 T = +2h to +8h (Post-infection) T_0->T_2_8 Harvest Harvest & Titration (T = 12-14h) T_2_8->Harvest Interpretation Interpretation: Efficacy at +2-6h indicates Replication Blockade (2C Protein) T_2_8->Interpretation

Figure 2: Time-of-Addition assay workflow. Efficacy retention when added 2-4 hours post-infection confirms inhibition of intracellular replication rather than viral entry.

Core Application 3: Safety Profiling (Cytotoxicity)

iPA is a cytokinin and can affect host cell division. Establishing the Selectivity Index (SI = CC50 / EC50) is critical.

Protocol: CC50 Determination in Vero E6 Cells
  • Seeding: Plate Vero E6 cells (1 × 10⁴ cells/well) in 96-well plates.

  • Compound Addition: Add iPA in serial dilutions (e.g., 1 µM to 200 µM) without virus.

  • Incubation: 48 hours at 37°C.

  • Readout: MTS/CCK-8 assay.

  • Calculation: Determine the concentration that reduces cell viability by 50% (CC50).

Data Interpretation Table:

ParameterValue Range (Typical)Interpretation
EC50 (Antiviral) 0.5 – 5.0 µMPotent activity.
CC50 (Cytotoxicity) 40 – 100 µMModerate cytotoxicity (common for nucleosides).
Selectivity Index (SI) > 10Considered a viable hit for lead optimization.

References

  • Antiviral Activity of Cytokinins

    • Title: Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity.
    • Source: NIH / PubMed (2017).
    • Context: Establishes N6-isopentenyladenosine and analogs as selective inhibitors of Enterovirus 71.
    • URL:[Link]

  • NRF2-Mediated Antiviral Mechanism

    • Title: SARS-CoV2-mediated suppression of NRF2-signaling reveals potent antiviral and anti-inflammatory activity of 4-octyl-itaconate and dimethyl fumarate.[5]

    • Source: Nature Communic
    • Context: Validates NRF2 agonists as broad-spectrum antivirals for SARS-CoV-2, supporting the theoretical application of iPA (a known NRF2 activ
    • URL:[Link]

  • iPA as an NRF2 Activator

    • Title: N6-isopentenyladenosine and analogs activate the NRF2-medi
    • Source: Free Radical Biology and Medicine / PubMed (2014).
    • Context: Confirms iPA activates the NRF2 pathway, linking it to the anti-inflammatory mechanism required for treating respir
    • URL:[Link]

  • Enterovirus 71 Inhibition by Adenosine Analogs

    • Title: Inhibition of Enterovirus 71 by Adenosine Analog NITD008.[6]

    • Source: Antimicrobial Agents and Chemotherapy (2014).
    • Context: Provides the foundational protocols for testing adenosine analogs against EV71.
    • URL:[Link]

Sources

Application

Application Note: Cell-Based Assays for N-Isopentyladenosine (i6A) Activity

This application note details the experimental frameworks for evaluating N-Isopentyladenosine (i6A), a modified cytokinin nucleoside with potent anti-tumor and immunomodulatory properties. Introduction & Biological Conte...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental frameworks for evaluating N-Isopentyladenosine (i6A), a modified cytokinin nucleoside with potent anti-tumor and immunomodulatory properties.

Introduction & Biological Context

N-Isopentyladenosine (i6A) is a prenylated adenosine derivative found naturally in the tRNA of mammals and plants.[1] In mammalian biology, free i6A functions as a metabolic modulator with a unique dual mechanism:

  • Intracellular Metabolic Activation: i6A is phosphorylated by Adenosine Kinase (ADK) into 5’-iPA-monophosphate (iPAMP) .[2] This analog mimics AMP, directly activating AMPK (AMP-activated protein kinase) , leading to mTOR inhibition and autophagic cell death.

  • Mevalonate Pathway Interference: i6A inhibits Farnesyl Diphosphate Synthase (FDPS) , causing an accumulation of Isopentenyl Pyrophosphate (IPP). This accumulation triggers the activation of Vγ9Vδ2 γδ T-cells, bridging metabolism and innate immunity.[3]

This guide provides protocols to validate these specific activities, moving beyond generic toxicity assays to mechanism-specific readouts.

Mechanism of Action (MoA) Visualization

The following diagram outlines the divergent signaling pathways activated by i6A treatment.

i6A_Mechanism i6A Extracellular i6A Transporter Nucleoside Transporters i6A->Transporter i6A_in Intracellular i6A Transporter->i6A_in ADK Adenosine Kinase (ADK) i6A_in->ADK Phosphorylation FDPS FDPS Enzyme (Inhibition) i6A_in->FDPS Inhibits iPAMP 5'-iPA-monophosphate (iPAMP) ADK->iPAMP AMPK AMPK Activation iPAMP->AMPK Mimics AMP mTOR mTORC1 AMPK->mTOR Inhibits Autophagy Autophagic Cell Death mTOR->Autophagy De-repression IPP IPP Accumulation FDPS->IPP Substrate Buildup BTN3A1 BTN3A1 (Surface Sensor) IPP->BTN3A1 Inside-Out Signaling GammaDelta Vγ9Vδ2 T-Cell Activation BTN3A1->GammaDelta Immune Synapse

Caption: i6A exerts dual effects: metabolic reprogramming via AMPK activation (left) and immune surveillance sensitization via IPP accumulation (right).

Protocol Module 1: Cytotoxicity & Proliferation Profiling

Objective: Determine the IC50 of i6A in tumor cell lines while controlling for enzymatic degradation.

Critical Pre-Assay Consideration: Stability

i6A is a substrate for Adenosine Deaminase (ADA) , which converts it to N6-isopentenylinosine (inactive). Bovine serum (FBS) contains high ADA activity.

  • Recommendation: Use heat-inactivated FBS (56°C for 30 min) or supplement media with 10 µM EHNA (an ADA inhibitor) to prevent false negatives.

Experimental Workflow
  • Cell Seeding:

    • Seed tumor cells (e.g., MCF7, Melanoma A375) at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Dissolve i6A in DMSO (Stock: 10–50 mM).

    • Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Control A: DMSO Vehicle (0.1%).

    • Control B (Specificity): Co-treat with 5-Iodotubercidin (5-Itu) (0.1 µM). 5-Itu inhibits ADK. If toxicity is driven by the AMPK mechanism, 5-Itu will rescue the cells.

  • Treatment:

    • Incubate cells with i6A for 48–72 hours.

  • Readout (ATP-based Viability):

    • Add CellTiter-Glo® (or equivalent ATP reagent).

    • Shake for 2 mins; incubate 10 mins.

    • Measure Luminescence.[4][5]

Data Interpretation
ConditionExpected OutcomeMechanistic Insight
i6A Only Dose-dependent viability loss (IC50 ~1–5 µM)Standard cytotoxicity.
i6A + 5-Itu Significant rescue (Viability restores toward 100%)Confirms toxicity requires conversion to iPAMP (AMPK pathway).
i6A + EHNA Potentially lower IC50 (higher potency)Confirms ADA-mediated degradation limits efficacy in standard media.

Protocol Module 2: Mechanistic Validation (AMPK Signaling)

Objective: Confirm i6A acts as an AMP-mimetic activating the AMPK-mTOR axis.

Workflow
  • Treatment: Treat cells (6-well plate, 70% confluent) with i6A (IC50 concentration) for 4 hours (early signaling event).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot Targets:

    • p-AMPKα (Thr172): Primary Marker. Expect strong upregulation.

    • Total AMPKα: Loading control.

    • p-S6 Ribosomal Protein (Ser235/236): Downstream mTOR readout. Expect downregulation.

    • LC3B-I/II: Autophagy marker. Expect increased LC3B-II (lipidated form).[6][7]

Protocol Module 3: Immunomodulation (γδ T-Cell Activation)

Objective: Assess the ability of i6A-treated tumor cells to activate Vγ9Vδ2 T-cells via the "Inside-Out" signaling of Butyrophilin 3A1 (BTN3A1).

Rationale

i6A inhibits FDPS, causing IPP to accumulate inside the tumor cell. This IPP binds the intracellular domain of BTN3A1, changing its conformation to trigger T-cell activation.[3][8]

Co-Culture Workflow Visualization

CoCulture_Assay Step1 Tumor Cells (Adherent) Step2 i6A Treatment (4-12 Hours) Step1->Step2 Step3 Wash Steps (Remove free i6A) Step2->Step3 Step4 Add Vγ9Vδ2 T-Cells (Effector) Step3->Step4 Step5 Readout: CD107a / IFN-γ Step4->Step5

Caption: Workflow for measuring tumor-mediated T-cell activation. Washing free i6A ensures activation is due to tumor-intrinsic IPP accumulation.

Detailed Protocol
  • Target Cell Preparation:

    • Plate tumor cells (e.g., Daudi or PC-3) at 20,000 cells/well.

    • Treat with 5 µM i6A for 12 hours.

    • Critical Step: Wash cells 3x with PBS to remove extracellular i6A. This ensures T-cells respond to the target cell surface (BTN3A1), not the drug directly.

  • Effector Cell Addition:

    • Add expanded Vγ9Vδ2 T-cells (isolated from PBMCs using Zol/IL-2 expansion) at an Effector:Target (E:T) ratio of 10:1.

    • Add anti-CD107a-PE antibody directly to the media during co-culture.

  • Incubation:

    • Incubate for 4–5 hours at 37°C.

  • Flow Cytometry Readout:

    • Stain for CD3 and Vδ2 (to gate T-cells).

    • Analyze CD107a (degranulation marker) or intracellular IFN-γ (requires Brefeldin A addition).

References

  • Laezza, C., et al. (2017). "N6-isopentenyladenosine dual targeting of AMPK and Rab7 prenylation inhibits melanoma growth through the impairment of autophagic flux." Cell Death & Differentiation.

  • Ciaglia, E., et al. (2014). "Antiangiogenic effects of N6-isopentenyladenosine, an endogenous isoprenoid end product, mediated by AMPK activation."[2][7][9] The FASEB Journal.

  • Spinella, F., et al. (2013). "N6-isopentenyladenosine, an endogenous isoprenoid end product, directly affects cytotoxic and regulatory functions of human NK cells through FDPS modulation."[10] Journal of Leukocyte Biology.

  • Rabi, T., et al. (2017). "Novel Drug Targets for N6-Isopentenyladenosine: A Key Link between Metabolism and Immunity." International Journal of Molecular Sciences.

  • Castellano, S., et al. (2021). "Biochemical characterization of adenosine deaminase activity in human lymphocyte-rich peripheral blood mononuclear cells." Brazilian Journal of Medical and Biological Research.

Sources

Method

Techniques for the Isolation of N⁶-(Δ²-Isopentenyl)adenosine (iP) from Natural Sources

An Application Guide for Researchers Abstract: N⁶-(Δ²-isopentenyl)adenosine (iP), a naturally occurring cytokinin, plays a pivotal role in cellular regulation across kingdoms, from modulating plant growth to influencing...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: N⁶-(Δ²-isopentenyl)adenosine (iP), a naturally occurring cytokinin, plays a pivotal role in cellular regulation across kingdoms, from modulating plant growth to influencing animal cell division.[1][2] Its potential as a therapeutic agent and a valuable biochemical tool necessitates robust and efficient methods for its isolation from complex biological matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols for the extraction, purification, and isolation of iP from diverse natural sources such as plant tissues, marine organisms, and microbial cultures. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that protocols are not merely followed but understood, enabling logical troubleshooting and adaptation.

Section 1: Foundational Principles & Pre-Extraction Strategy

The successful isolation of any natural product is contingent upon a well-planned strategy that begins long before the first solvent is poured. The chemical nature of iP—a moderately polar nucleoside—and the biochemical complexity of its source material dictate the entire workflow.

1.1. The Target Molecule: N⁶-(Δ²-Isopentenyl)adenosine

N⁶-(Δ²-isopentenyl)adenosine is an adenosine molecule substituted at the N⁶ position with an isopentenyl group. This structure confers specific physicochemical properties that are exploited during isolation:

  • Purine Core: Provides a strong UV chromophore, making UV-Vis spectroscopy an ideal method for detection during chromatographic separation, typically around 269 nm.[3]

  • Ribose Moiety: The hydroxyl groups on the ribose sugar enhance its polarity, rendering it soluble in aqueous and polar organic solvents.

  • Isopentenyl Side Chain: This hydrocarbon chain adds a degree of non-polarity, allowing for effective retention on reversed-phase chromatographic media.

1.2. Source Material Considerations

The choice of source material significantly impacts the protocol. Plant tissues, for instance, are rich in interfering substances like polysaccharides and polyphenols, which can co-extract with iP and complicate purification.[4][5]

  • Plant Tissues (e.g., Vinca rosea, developing seeds): Require rigorous pre-extraction processing to remove pigments and secondary metabolites. The use of polyvinylpyrrolidone (PVP) during homogenization is often recommended to bind and precipitate phenolic compounds.[4]

  • Marine Organisms (e.g., Sponges, Soft Corals): Can be rich sources but may contain unique lipids and terpenes that necessitate extensive defatting steps.[6][7]

  • Microbial Cultures (e.g., Corynebacterium fascians, Yeast): Generally represent a "cleaner" source matrix but require efficient cell lysis to release intracellular iP.

1.3. Sample Preparation: The Critical First Step

The goal of sample preparation is to homogenize the tissue, release the cellular contents, and prevent enzymatic or chemical degradation of the target analyte.

Protocol 1: Cryogenic Grinding of Plant Tissue

  • Rationale: Flash-freezing in liquid nitrogen makes plant tissue brittle for easy grinding and halts all enzymatic activity, preserving the native state of iP. This is superior to oven-drying, which can lead to degradation.

  • Procedure:

    • Harvest and immediately flash-freeze approximately 10-50 g of fresh plant material in liquid nitrogen.

    • Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine, homogenous powder.

    • For plants high in phenolics, add 1-2% (w/w) of PVP to the powder and mix thoroughly.[4]

    • Store the resulting powder at -80°C until extraction.

Section 2: Extraction & Initial Cleanup

Extraction aims to selectively solubilize iP from the homogenized biomass, followed by a partitioning step to remove major classes of non-polar contaminants.

2.1. Solvent Extraction

The choice of solvent is critical. A highly polar solvent system is required to efficiently extract the moderately polar iP.

  • Recommended Solvent System: 80% Methanol (Methanol/Water, 80:20 v/v).

  • Causality: Pure methanol is effective, but the addition of water increases the polarity of the solvent system, enhancing the extraction of polar and moderately polar compounds like nucleosides.[8] It also improves the penetration of the solvent into the cellular matrix.

Protocol 2: Solid-Liquid Extraction of iP

  • To 10 g of the powdered sample from Protocol 1, add 100 mL of pre-chilled 80% methanol.

  • Agitate the mixture using a magnetic stirrer or orbital shaker at 4°C for 4-6 hours. Alternatively, sonicate the slurry in an ice bath for 3 x 15-minute cycles.

  • Separate the extract from the solid debris by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant (this is the crude extract). Re-extract the pellet with another 50 mL of 80% methanol to maximize yield and combine the supernatants.

  • Concentrate the crude extract to approximately 10-20% of its original volume using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

2.2. Liquid-Liquid Partitioning

The concentrated crude extract still contains non-polar compounds (lipids, chlorophyll) that would interfere with subsequent chromatographic steps. Liquid-liquid partitioning uses an immiscible organic solvent to remove these contaminants.[9]

Protocol 3: Defatting with n-Hexane

  • Transfer the concentrated aqueous-methanolic extract from Protocol 2 to a separatory funnel.

  • Add an equal volume of n-hexane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper n-hexane layer will contain non-polar impurities, while the lower aqueous layer retains the more polar iP.

  • Drain and collect the lower aqueous layer. Discard the upper n-hexane layer.

  • Repeat the wash step two more times with fresh n-hexane to ensure complete removal of non-polar contaminants. The final aqueous fraction is now ready for chromatographic purification.

Section 3: Chromatographic Purification Workflow

Chromatography is the core of the isolation process, separating iP from other compounds based on its differential affinity for a stationary phase and a mobile phase.[10] A multi-step approach, moving from low to high resolution, is most effective.

G

3.1. Solid-Phase Extraction (SPE): Concentration and Cleanup

SPE is a critical step that serves to concentrate the iP from the dilute aqueous extract and perform a group separation, removing highly polar compounds like salts and sugars. Reversed-phase (C18) SPE is the method of choice.

Protocol 4: C18 Solid-Phase Extraction

  • Rationale: The C18 stationary phase retains compounds based on hydrophobic interactions. iP, with its isopentenyl group, has sufficient non-polar character to be retained, while very polar contaminants are washed away. Eluting with an organic solvent then releases the bound iP.

  • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg), followed by 5 mL of deionized water. Do not allow the cartridge to run dry.

  • Loading: Slowly load the partitioned aqueous extract from Protocol 3 onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove salts, sugars, and other highly polar impurities.

  • Elution: Elute the retained iP from the cartridge using 5 mL of 70% methanol. Collect this eluate.

  • Dry the eluate completely under a stream of nitrogen or using a vacuum concentrator. The resulting residue is the enriched iP fraction.

3.2. High-Performance Liquid Chromatography (HPLC): Final Purification

Preparative or semi-preparative reversed-phase HPLC is the ultimate step to achieve high-purity iP. It offers high resolution, separating iP from other closely related nucleosides and remaining impurities.

Protocol 5: Reversed-Phase HPLC Purification

  • Rationale: Separation on a C18 column is based on hydrophobicity. A gradient of increasing organic solvent in the mobile phase will elute compounds in order of increasing hydrophobicity. iP will elute at a characteristic retention time that can be predetermined using an analytical standard.

  • Preparation: Reconstitute the dried, enriched fraction from Protocol 4 in a small volume (e.g., 500 µL) of the initial mobile phase (e.g., 10% acetonitrile in water). Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions: The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)Industry standard for nucleoside separation, providing excellent resolution.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH.[11]
Mobile Phase B Acetonitrile with 0.1% TFAStrong organic solvent for eluting retained compounds.
Gradient 10-50% B over 30 minA gradual increase in organic content ensures good separation of compounds with similar polarities.
Flow Rate 2.0 - 4.0 mL/minAppropriate for a semi-preparative column to maintain resolution without excessive pressure.
Detection UV at 269 nmWavelength of maximum absorbance for the iP chromophore.[3]
Injection Volume 100 - 500 µLDependent on the concentration of the sample and the capacity of the column.
  • Injection & Fraction Collection: Inject the prepared sample onto the equilibrated HPLC system. Collect fractions (e.g., 1 mL per tube) as the chromatogram develops, paying close attention to the peak corresponding to the expected retention time of iP.

  • Analysis & Pooling: Analyze small aliquots of the collected fractions using analytical HPLC under the same conditions to identify the pure fractions. Pool the fractions containing pure iP.

  • Final Step: Evaporate the solvent from the pooled fractions to obtain the final, purified N⁶-(Δ²-isopentenyl)adenosine.

Section 4: Purity Assessment & Final Considerations

The purity of the final isolate should be confirmed. Analytical HPLC of the final product should show a single, sharp peak. For absolute structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required. The yield will vary significantly based on the source material, but this systematic approach ensures the highest possible purity and recovery.

References

  • De Abreu, I. N., & Mazzafera, P. (2005). High-performance liquid chromatography of the adenosine A1 agonist N6-cyclopentyladenosine and the A1 antagonist 8-cyclopentyltheophylline and its application in a pharmacokinetic study in rats. Journal of Chromatography B, 822(1-2), 190-196. [Link]

  • Senapathy, P., Jayabaskaran, C., & Jacob, M. T. (1985). Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography. Nucleic Acids Research, 13(16), 5833–5842. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (General reference for HPLC principles, specific article not applicable).
  • Gallo, R. C., Whang-Peng, J., & Perry, S. (1969). Isopentenyladenosine stimulates and inhibits mitosis of human lymphocytes treated with phytohemagglutinin. Science, 165(3891), 400-402. (Cited within reference[1]).

  • Harvey, D. (2020). Chromatographic Methods. Chemistry LibreTexts. (General reference for chromatography principles, specific article not applicable).
  • Šatínský, D., & Solich, P. (n.d.). Separation methods: Chromatography. Charles University, Faculty of Pharmacy. [Link] (Link is to the faculty page, not a direct article).

  • Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub. [Link]

  • Reid, K. E., Olsson, N., Schlosser, J., Peng, F., & Lund, S. T. (2006). An optimized grapevine RNA isolation procedure and statistical determination of reference genes for real-time RT-PCR during berry development. BMC Plant Biology, 6, 27. [Link]

  • LibreTexts. (2021). Overview of Analytical Separations. Chemistry LibreTexts. (General reference for separation principles, specific article not applicable).
  • Unsal, D., & Unlu, G. V. (2011). Biosynthetic origin of natural products isolated from marine microorganism–invertebrate assemblages. Marine Drugs, 9(12), 2453-2480. [Link]

  • Sarker, S. D., & Nahar, L. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(3), 449-471. [Link]

  • Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (2010). Techniques for evaluation of medicinal plant products as antimicrobial agent. Journal of Medicinal Plants Research, 4(2), 104-111. (General reference for plant extraction, specific article not applicable).
  • Zhang, Y., et al. (2022). Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. Molecules, 27(23), 8565.
  • Queiroz, G. S., et al. (2019). DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. International Journal of Genomics, 2019, 8918964. [Link]

  • Inglis, P. W., et al. (2018). Fast and inexpensive protocols for consistent extraction of high quality DNA and RNA from challenging plant and fungal samples for high-throughput SNP genotyping and sequencing applications. PLoS ONE, 13(10), e0206085. (General reference for plant extraction).
  • Do, Q. D., et al. (2014). Effects of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Journal of Food and Drug Analysis, 22(3), 296-302. (General reference for solvent effects).

Sources

Application

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of N-Isopentyladenosine

Abstract This application note provides a comprehensive guide to the separation and quantification of N-Isopentyladenosine (i⁶A), a modified nucleoside with significant roles in various biological processes, using High-P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the separation and quantification of N-Isopentyladenosine (i⁶A), a modified nucleoside with significant roles in various biological processes, using High-Performance Liquid Chromatography (HPLC). We delve into the fundamental principles of reversed-phase chromatography as applied to i⁶A, detailing a robust protocol for its analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into method development, sample preparation, and troubleshooting to ensure accurate and reproducible results.

Introduction: The Significance of N-Isopentyladenosine

N-Isopentyladenosine is a naturally occurring modified nucleoside found in transfer RNA (tRNA) of many organisms, from bacteria to humans. The presence of the isopentenyl group on the N6 position of adenosine plays a crucial role in the efficiency and fidelity of protein synthesis. Beyond its function in tRNA, i⁶A and its derivatives, known as cytokinins, are plant hormones that regulate cell division and growth.[1] In mammalian cells, i⁶A has been shown to exhibit a range of biological activities, including anti-cancer properties, making it a molecule of interest in pharmaceutical research and drug development.[2]

Accurate and reliable quantification of i⁶A in various biological matrices is essential for understanding its physiological and pathological roles. HPLC is a powerful analytical technique that offers the high resolution and sensitivity required for the analysis of modified nucleosides like i⁶A.[3]

Principles of Separation: A Chromatographic Perspective

The separation of N-Isopentyladenosine by HPLC is primarily achieved using reversed-phase chromatography . This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase.[4][5][6][7][8]

The retention of i⁶A on a C18 column is governed by hydrophobic interactions between the isopentenyl group and the non-polar stationary phase. The purine base and the ribose sugar contribute to the molecule's polarity, allowing for its elution with a polar mobile phase, which is typically a mixture of water and an organic modifier like acetonitrile or methanol.[9][10]

The key to a successful separation lies in optimizing the mobile phase composition to achieve a balance between retention and elution. A gradient elution, where the concentration of the organic modifier is gradually increased over time, is often employed to ensure sharp peaks and efficient separation from other components in a mixture.[4][5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated method for the separation of N-Isopentyladenosine using a standard reversed-phase HPLC system with UV detection.

Materials and Reagents
  • N-Isopentyladenosine standard (Sigma-Aldrich or equivalent)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters (for sample preparation)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard binary or quaternary HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
17.0595
20.0595
20.1955
25.0955
Preparation of Solutions
  • Mobile Phase A: Add 1 mL of formic acid to 999 mL of ultrapure water. Degas before use.

  • Mobile Phase B: Add 1 mL of formic acid to 999 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Isopentyladenosine and dissolve it in 10 mL of methanol. This solution should be stored at -20 °C.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix.

  • For Pure Compounds or Formulations: Dissolve the sample in the initial mobile phase composition to a suitable concentration and filter through a 0.22 µm syringe filter before injection.[11][12]

  • For Biological Fluids (e.g., cell culture media, plasma): Protein precipitation is often necessary. A common method is to add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be collected, evaporated to dryness, and reconstituted in the initial mobile phase. The reconstituted sample should be filtered through a 0.22 µm syringe filter before injection.

  • For Plant Tissues: Homogenize the tissue in an appropriate extraction buffer (e.g., methanol/water/formic acid mixture). After centrifugation, the supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC analysis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) instrument_setup Instrument Setup (Column, Temp, Flow Rate) prep_mobile_phase->instrument_setup prep_standards Prepare Standard Solutions injection Inject Sample/ Standard prep_standards->injection prep_sample Prepare Sample (e.g., extraction, filtration) prep_sample->injection equilibration Equilibrate System with Initial Mobile Phase instrument_setup->equilibration equilibration->injection gradient_elution Run Gradient Program injection->gradient_elution detection UV Detection at 260 nm gradient_elution->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify i⁶A in Sample calibration->quantification

Caption: A streamlined workflow for the HPLC analysis of N-Isopentyladenosine.

Data Analysis and Interpretation

The retention time of N-Isopentyladenosine will be dependent on the specific column and HPLC system used but is expected to be in the mid-to-late part of the gradient. Identification is confirmed by comparing the retention time of the peak in the sample chromatogram to that of the authentic standard.

For quantification, a calibration curve is constructed by plotting the peak area of the i⁶A standards against their known concentrations. The concentration of i⁶A in the sample is then determined by interpolating its peak area on the calibration curve.

The UV spectrum of adenosine derivatives typically shows an absorbance maximum around 260 nm, making this an ideal wavelength for detection.[6][13] The UV spectrum of the closely related N6-(Δ2-Isopentenyl)adenine also confirms strong absorbance in this region.[1]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No Peak or Very Small Peak - Injection issue- Detector issue- Sample degradation- Check syringe and injector for proper function.- Verify detector lamp is on and functioning.- Prepare fresh sample and standards.
Broad or Tailing Peaks - Column contamination or aging- High sample concentration- Inappropriate mobile phase pH- Wash the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column.[14]- Dilute the sample.[11]- Ensure the mobile phase pH is appropriate for the analyte.
Split Peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[9]- Dissolve the sample in the initial mobile phase.[11]
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase- Detector issues- Degas the mobile phase thoroughly.[15]- Prepare fresh mobile phase using high-purity solvents and reagents.[15]- Flush the detector cell. Check for temperature fluctuations.
Variable Retention Times - Inconsistent mobile phase preparation- Leaks in the system- Column temperature fluctuations- Prepare mobile phases accurately and consistently.- Check for any leaks in the pump, injector, and column fittings.[9]- Ensure the column oven is maintaining a stable temperature.

Logical Relationship Diagram: Factors Influencing Separation

Separation_Factors cluster_analyte Analyte Properties cluster_stationary Stationary Phase cluster_mobile Mobile Phase i6A N-Isopentyladenosine (i⁶A) hydrophobicity Hydrophobicity (Isopentenyl Group) i6A->hydrophobicity polarity Polarity (Ribose, Purine) i6A->polarity retention Retention hydrophobicity->retention Increases polarity->retention Decreases column C18 Column nonpolar_surface Non-Polar Surface column->nonpolar_surface nonpolar_surface->retention Interacts with mobile_phase Mobile Phase organic_modifier Organic Modifier (e.g., ACN) mobile_phase->organic_modifier aqueous_phase Aqueous Phase (e.g., Water + Acid) mobile_phase->aqueous_phase gradient Gradient Elution mobile_phase->gradient organic_modifier->retention Decreases separation Separation Resolution gradient->separation Improves retention->separation

Caption: Interplay of factors governing the reversed-phase HPLC separation of i⁶A.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of N-Isopentyladenosine. By understanding the principles of reversed-phase chromatography and carefully controlling the experimental parameters, researchers can achieve high-quality, reproducible data. This method is adaptable for the analysis of i⁶A in a variety of sample matrices, making it a valuable tool for both basic research and pharmaceutical development.

References

  • Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. Available at: [Link]

  • Referenced Articles - HPLC Columns & Chromatography Media. SMT. Available at: [Link]

  • Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. Available at: [Link]

  • Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. ResearchGate. Available at: [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. Available at: [Link]

  • HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method. SIELC Technologies. Available at: [Link]

  • Analysis and Purification of Synthetic Oligonucleotides by Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • N6-ISOPENTENYL ADENOSINE, A PROMISING ANTICANCER AGENT: SYNTHESIS OF NOVEL ANALOGUES, EVALUATION OF ANTIPROLIFERATIVE ACTIVITY. AIR Unimi. Available at: [Link]

  • Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. PubMed Central. Available at: [Link]

  • UV absorption spectra of DNA bases in the 350-190 nm range. Ruder Bošković Institute. Available at: [Link]

  • HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column. SIELC Technologies. Available at: [Link]

  • HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. SIELC Technologies. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

  • The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6. Oxford Academic. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N6-Isopentyladenosine (i6A) Sample Preparation

Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Ghost" in the Matrix Welcome to the technical support hub for N6-Isopentyladenosine (i6A/iP) analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ghost" in the Matrix

Welcome to the technical support hub for N6-Isopentyladenosine (i6A/iP) analysis. If you are here, you likely faced one of two problems: your i6A peak has vanished, or your recovery rates are wildly inconsistent.

As a modified nucleoside with a hydrophobic isopentyl side chain, i6A behaves differently than its hydrophilic cousins (like Adenosine or Guanosine). It is amphiphilic, prone to adsorption on plasticware, and susceptible to enzymatic deamination. This guide abandons generic "nucleoside protocols" to focus on the specific physicochemical quirks of i6A.

Module 1: Extraction from Biological Fluids (Plasma/Urine)

The Challenge: i6A is often present in trace amounts (nM range) in biofluids. Standard Protein Precipitation (PPT) leaves too much matrix residue, leading to severe ion suppression in LC-MS/MS. Furthermore, i6A's hydrophobicity causes it to bind to albumin, requiring disruption before extraction.

Protocol: Optimized Solid Phase Extraction (SPE)

Do not use simple PPT (Methanol/Acetonitrile crash) for quantitative i6A analysis below 1 ng/mL.

Reagents:

  • Internal Standard (CRITICAL): N6-Isopentenyladenosine-D6 (iP-D6).[1] Never quantify without it.

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent), 30 mg/1 cc.

  • Loading Buffer: 0.1% Formic Acid in Water.

Step-by-Step Workflow:

  • Spike & Equilibrate:

    • Add 20 µL of iP-D6 Internal Standard (100 nM) to 200 µL plasma.

    • Critical Step: Add 200 µL of 1% Formic Acid (aq). Vortex for 30s. Why? Acidification disrupts protein binding, releasing i6A from albumin.

  • Conditioning:

    • Wash cartridge with 1 mL Methanol.[2]

    • Equilibrate with 1 mL Water (0.1% Formic Acid).

  • Loading:

    • Load the acidified sample slowly (approx. 1 drop/second).

  • Washing (The "Matrix Removal" Step):

    • Wash 1: 1 mL Water (0.1% Formic Acid).

    • Wash 2: 1 mL 5% Methanol in Water. Why? i6A is hydrophobic enough to stay on the column, while salts and polar nucleosides wash away.

  • Elution:

    • Elute with 1 mL 100% Methanol.

  • Drying & Reconstitution:

    • Evaporate under Nitrogen at 35°C.

    • Reconstitute in starting mobile phase (e.g., 95:5 Water:Acetonitrile). Do not reconstitute in 100% organic solvent, or you will get poor peak shape.

Data Comparison: Extraction Methods
MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Optimized SPE (HLB)
Recovery (%) 45-60% (High Variance)70-80%85-95%
Matrix Effect High Ion SuppressionModerateLow / Negligible
Limit of Quant ~1-5 nM~0.5 nM<0.1 nM
Reproducibility CV > 15%CV ~10%CV < 5%
Module 2: Isolation from tRNA (Enzymatic Digestion)

The Challenge: To measure i6A in tRNA (position 37), you must completely hydrolyze the RNA polymer into single nucleosides. Incomplete digestion yields oligomers (e.g., A-i6A-U), which are invisible to single-nucleoside MS methods, causing underestimation.

The "Three-Enzyme" Cocktail Protocol

Concept: This is a sequential disassembly line.

  • Nuclease P1: Cleaves phosphodiester bonds (creates nucleotides).

  • Phosphodiesterase (PDE): Cleaves remaining oligonucleotides.

  • Alkaline Phosphatase (AlkPhos): Removes the phosphate group (creates nucleosides compatible with MS).

Workflow Diagram (Graphviz):

tRNA_Digestion tRNA Purified tRNA (Polymer) Nucleotides 5'-Nucleotides (pA, pG, pU, pC, pi6A) tRNA->Nucleotides Hydrolysis (pH 5-6) Nucleosides Free Nucleosides (A, G, U, C, i6A) Nucleotides->Nucleosides Dephosphorylation (pH 8) MS_Ready LC-MS/MS Analysis Nucleosides->MS_Ready Filtration (10kDa cutoff) NucP1 Enzyme 1: Nuclease P1 (Endonuclease activity) NucP1->tRNA PDE Enzyme 2: Phosphodiesterase I (Exonuclease activity) PDE->tRNA BAP Enzyme 3: Alkaline Phosphatase (Dephosphorylation) BAP->Nucleotides

Caption: Sequential enzymatic hydrolysis of tRNA. Note the pH shift requirement between Nuclease P1 (acidic optimum) and AlkPhos (alkaline optimum).

Troubleshooting the Digestion:

  • Buffer Mismatch: Nuclease P1 prefers pH 5.3, while AlkPhos needs pH 8.0.

    • Solution: Perform P1 digestion in Ammonium Acetate (pH 5.3) for 2 hours, then add Ammonium Bicarbonate to raise pH to 8.0 before adding AlkPhos.

  • Deaminase Contamination: Crude enzyme preps may contain Adenosine Deaminase (ADA), converting i6A to i6-Inosine.

    • Solution: Use HPLC-purified enzymes or add Coformycin (ADA inhibitor) to the digestion mix.

Module 3: Stability & Storage

The Challenge: i6A is chemically stable but biologically fragile. In plasma or cell lysates, ADA enzymes will rapidly deaminate the adenosine moiety.

Stability Protocol:

  • Immediate Handling: Keep samples on ice.

  • Chemical Inhibition:

    • If analyzing plasma: Collect blood in tubes containing EDTA (inhibits some metallo-enzymes) and immediately add EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) or Pentostatin to inhibit ADA.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (limit to <2).

Module 4: LC-MS/MS Optimization

The Challenge: i6A is hydrophobic. It elutes late on C18 columns. If your gradient is too short, i6A might elute during the re-equilibration phase or carry over to the next injection.

Instrument Settings:

  • Column: C18 High Strength Silica (HSS), 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Methanol causes higher backpressure but different selectivity).

  • Gradient: Ensure the gradient goes up to 95% B and holds for at least 2 minutes to wash the column.

Troubleshooting Flowchart (Graphviz):

Troubleshooting Start Problem: Low i6A Signal Check_IS Check Internal Standard (iP-D6) Is IS signal also low? Start->Check_IS Yes_IS_Low Yes: Global Loss Check_IS->Yes_IS_Low Yes No_IS_High No: IS is fine, Analyte is low Check_IS->No_IS_High No Matrix_Effect Ion Suppression? Perform Post-Column Infusion Yes_IS_Low->Matrix_Effect Extraction_Loss Extraction Issue Did you acidify plasma? Yes_IS_Low->Extraction_Loss Digestion_Issue Digestion Incomplete? (If tRNA sample) No_IS_High->Digestion_Issue Degradation Sample Degradation? Check ADA activity No_IS_High->Degradation Action_SPE Switch to SPE (HLB) Wash with 5% MeOH Matrix_Effect->Action_SPE Action_Acid Add 1% Formic Acid before loading Extraction_Loss->Action_Acid Action_Enzyme Check pH of Digestion Add Coformycin Digestion_Issue->Action_Enzyme Degradation->Action_Enzyme

Caption: Diagnostic decision tree for identifying the root cause of signal loss in i6A analysis.

FAQ: Rapid Fire Troubleshooting

Q: My i6A peak has a "shoulder" or tailing. Why? A: This is usually a solvent mismatch. If you reconstitute your dried sample in 100% Methanol but inject onto a predominantly aqueous mobile phase, the hydrophobic i6A "crashes" out of solution at the head of the column. Fix: Reconstitute in the starting mobile phase (e.g., 5% Acetonitrile/95% Water).

Q: Can I use a regular Adenosine internal standard (e.g., 13C-Adenosine)? A: No. Adenosine is hydrophilic; i6A is hydrophobic. They will elute at different times and experience different matrix effects. You must use a deuterated analog of the specific analyte, such as N6-isopentenyladenosine-d6 .

Q: I see high background noise in the i6A transition. What is it? A: Plasticware contamination. Some slip agents in polypropylene tubes can interfere. Fix: Use low-binding tubes or glass inserts for the final LC-MS vial.

References
  • Su, Z., et al. (2020). "High-throughput LC-MS/MS method for the quantification of modified nucleosides in urine." Journal of Chromatography B. Link

  • Suzuki, T., et al. (2007). "Enzymatic digestion of tRNA for mass spectrometry analysis." Methods in Enzymology. Link

  • BenchChem Technical Support. (2025). "N6-Isopentenyladenosine-D6: A High-Fidelity Standard for Accurate and Precise Quantification." BenchChem Protocols. Link

  • Crain, P.F. (1990). "Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry." Methods in Enzymology. Link

Sources

Optimization

Technical Support Center: N6-Isopentyladenosine (i6A) Stability &amp; Storage

Case ID: i6A-STAB-PROTO | Status: Active Guide Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1] Executive Summary N6-Isopentyladenosine (i6A) is a modified nucleoside cytokinin with sig...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: i6A-STAB-PROTO | Status: Active Guide
Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]

Executive Summary

N6-Isopentyladenosine (i6A) is a modified nucleoside cytokinin with significant applications in tRNA biology and oncology.[1][2] Its stability is compromised by two opposing chemical forces: the hydrophobicity of the isopentenyl side chain and the hydrolytic lability of the N-glycosidic bond.

This guide provides a validated framework to prevent the most common degradation pathways: acid-catalyzed depurination (loss of the ribose moiety) and oxidative cleavage of the alkenyl side chain.

Module 1: Critical Stability Factors (The "Why")

To prevent degradation, you must understand the mechanism. i6A is not merely "unstable"; it fails in predictable ways under specific conditions.

VulnerabilityMechanismTriggerResult
Glycosidic Bond Acid Hydrolysis pH < 5.0, aqueous solution, heatCleavage into N6-isopentenyladenine (free base) + Ribose.[1] The free base precipitates due to low solubility.
Isopentenyl Group Oxidation Atmospheric oxygen, light, peroxides in aged solventsFormation of N6-isopentenyladenosine-N1-oxide or side-chain cleavage products.[1]
Crystal Lattice Hygroscopicity Moisture exposure during freeze-thawHydrolysis acceleration; formation of sticky hydrates that are difficult to weigh.[1]

Module 2: Troubleshooting & FAQs

Q1: My i6A stock solution in DMSO has turned yellow. Is it still usable?

Diagnosis: Likely oxidation.[1] Technical Insight: Pure i6A in DMSO should be clear to essentially colorless.[1] A yellow tint often indicates the formation of oxidative degradation products (N-oxides) or polymerization of isopentenyl byproducts. Action:

  • Run a QC check (HPLC) immediately.[1]

  • If purity is <95%, discard.[1]

  • Prevention: Always overlay stock solutions with inert gas (Argon or Nitrogen) before re-sealing.[1]

Q2: I see a white precipitate after thawing my aqueous working solution.

Diagnosis: Hydrolysis-induced precipitation. Technical Insight: The free base (N6-isopentenyladenine) is significantly less soluble in water than the riboside (i6A). If your sample was stored in water (even at -20°C) or subjected to freeze-thaw cycles, the glycosidic bond likely cleaved, releasing the insoluble free base. Action:

  • Do not heat to redissolve (this accelerates hydrolysis).[1]

  • Spin down the precipitate.[1] Inject the supernatant into HPLC to quantify remaining i6A.

  • Corrective Measure: Never store i6A in aqueous buffers for >24 hours. Prepare fresh from DMSO stocks.

Q3: Can I use Ethanol instead of DMSO for cell culture stocks?

Answer: Yes, but with caveats. Comparison:

  • DMSO: Recommended. Low volatility prevents concentration shifts.[1] Excellent solubility (~20-30 mg/mL).[1]

  • Ethanol: Acceptable.[1] High volatility means your concentration will increase over time as solvent evaporates, even at -20°C.[1]

  • Protocol: If using Ethanol, seal vials with Parafilm inside a secondary container with desiccant.

Module 3: Visualizing Degradation

The following diagram illustrates the two primary pathways you are fighting against: Acidic Hydrolysis and Oxidation.

i6A_Degradation i6A N6-Isopentyladenosine (Intact Active Compound) FreeBase N6-Isopentenyladenine (Insoluble Precipitate) i6A->FreeBase Glycosidic Bond Cleavage Ribose Ribose i6A->Ribose Oxide N6-Isopentenyladenosine N1-Oxide i6A->Oxide Side Chain Oxidation Acid Acidic Conditions (pH < 5.0) + H2O Acid->i6A Oxygen O2 / Light / Peroxides Oxygen->i6A

Figure 1: Primary degradation pathways of i6A.[1] Note that hydrolysis leads to precipitation (solubility loss), while oxidation alters chemical identity.

Module 4: Validated Storage Protocols

Protocol A: Preparation of Master Stocks (Self-Validating System)

Objective: Create a stock solution stable for 6-12 months.

  • Equilibration: Allow the manufacturer's vial to reach room temperature in a desiccator before opening. Prevents water condensation on the hygroscopic solid.

  • Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

    • Why? Standard DMSO absorbs water from the air, creating a hydrolytic environment over time.

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex gently.[1] Do not sonicate unless absolutely necessary (heat generation risks degradation).[1]

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 20-50 µL) in amber, O-ring screw-cap microtubes.

    • Critical Step: Overlay the liquid with Argon or Nitrogen gas before capping to displace oxygen.

  • Storage: Store at -80°C .

    • Validation: -20°C is acceptable for <1 month.[1] -80°C is required for long-term stability.[1]

Protocol B: QC Analytical Method (HPLC)

Before starting a critical experiment, validate your stock purity using this standard method.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 60% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 269 nm (Lambda max for N6-substituted adenosines)
Expected RT i6A elutes later than Adenosine due to the hydrophobic side chain.[1]

Module 5: Storage Decision Workflow

Use this logic tree to determine the optimal handling for your specific situation.

Storage_Workflow Start Received i6A Shipment Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid Pre-dissolved Form->Liquid Check QC immediately Solid_Action Store at -20°C with Desiccant Protect from Light Solid->Solid_Action Use_Time When will you use it? Solid_Action->Use_Time Immediate < 24 Hours Use_Time->Immediate Later > 24 Hours Use_Time->Later Working_Sol Dilute into Media/Buffer (Use Immediately) Immediate->Working_Sol Make_Stock Dissolve in Anhydrous DMSO (Master Stock) Later->Make_Stock Aliquot Aliquot to Single-Use Argon Overlay Make_Stock->Aliquot Deep_Freeze Store at -80°C Aliquot->Deep_Freeze Deep_Freeze->Working_Sol Thaw once

Figure 2: Decision tree for handling incoming i6A shipments and preparing stocks.

References

  • Cayman Chemical. (2025).[1] N6-isopentenyladenosine Product Information & Safety Data Sheet. Retrieved from

  • Hall, R. H. (1971). The Modified Nucleosides in Nucleic Acids. Columbia University Press.[1] (Foundational text on N6-substituted adenosine stability).

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] N6-Isopentenyladenosine Compound Summary. Retrieved from

  • Trávníček, Z., et al. (2011).[3] Transformations of the natural cytokinin N6-isopentenyladenine in aqueous acidic media. Organic & Biomolecular Chemistry. (Validation of acid hydrolysis pathways).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship of N-Isopentyladenosine Analogs

This guide provides a technical analysis of the structure-activity relationships (SAR) of N-Isopentyladenosine (iP6A) and its analogs. It is designed for researchers involved in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationships (SAR) of N-Isopentyladenosine (iP6A) and its analogs. It is designed for researchers involved in medicinal chemistry and drug development, focusing on the dual role of these scaffolds as Adenosine Receptor (AR) ligands and intracellular cytostatic agents.

Executive Summary: The iP6A Scaffold

N6-isopentyladenosine (iP6A) is a modified nucleoside belonging to the cytokinin family.[1] While historically known as a plant hormone, it exhibits profound biological activity in mammalian systems. It functions through two distinct mechanisms:[2][3]

  • GPCR Modulation: Acting as an agonist for Adenosine Receptors (A1, A2A, A2B, A3), with a notable preference for the A3 subtype in specific analogs.

  • Intracellular Cytotoxicity: Upon transport into the cell, it inhibits Farnesyl Pyrophosphate Synthase (FPPS) , disrupts the mevalonate pathway, and induces necroptosis in glioblastoma and other resistant cancer lines.

This guide compares iP6A against its structural analogs to highlight how specific chemical modifications alter receptor selectivity, metabolic stability, and cytotoxic potency.

Pharmacophore & SAR Analysis

The biological activity of iP6A analogs is dictated by three primary structural domains: the N6-substituent , the C2-position of the purine ring, and the Ribose moiety .

Zone A: The N6-Substituent (The Selectivity Filter)

The N6-position is the critical determinant for receptor subtype selectivity and hydrophobic pocket interaction.

  • Isopentyl (Parent): The dimethylallyl group provides moderate hydrophobicity, allowing entry into the orthosteric binding pocket of ARs. It confers broad cytotoxicity but rapid metabolic clearance.

  • Benzyl (N6-Benzyladenosine): Replacing the isopentyl chain with a benzyl group significantly enhances A3 Adenosine Receptor (A3AR) affinity.

    • Causality: The aromatic ring engages in

      
       stacking interactions with Phe168 and hydrophobic interactions with Leu264 in the A3AR binding pocket.
      
  • Cycloalkyl (N6-Cyclopentyl): N6-cyclopentyladenosine (CPA) shifts selectivity toward the A1 Receptor .

    • Causality: The compact cycloalkyl ring fits tightly into the smaller N6-subpocket of the A1 receptor, which cannot accommodate bulkier benzyl groups as effectively.

Zone B: The C2-Position (Stability & Affinity)

Modifications here primarily address metabolic instability caused by Adenosine Deaminase (ADA).

  • 2-Chloro Substitution: Introduction of a chlorine atom (e.g., 2-Cl-iP6A) blocks deamination by ADA.

    • Effect: Increases plasma half-life and often enhances binding affinity (e.g., CCPA is 10,000-fold selective for A1 over A2A).

  • 2-Amino: generally reduces affinity and cytotoxicity compared to the 2-H or 2-Cl analogs, disrupting critical hydrogen bonding networks within the receptor.

Zone C: The Ribose Moiety (Solubility & Kinase Activation)
  • Hydroxyl Groups: The 2', 3', and 5' hydroxyls are essential for intracellular phosphorylation (activation to the nucleotide form) and solubility.

  • Modifications: Removal of the 2'-OH (deoxy) or 3'-OH generally abolishes cytotoxic activity, confirming that conversion to the mono-phosphate (iP6AMP) is a prerequisite for FPPS inhibition.

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of modifications at key positions.

SAR_Map Adenosine N6-Isopentyladenosine (Scaffold) N6 N6-Position (Hydrophobic Tail) Adenosine->N6 C2 C2-Position (Purine Ring) Adenosine->C2 Ribose Ribose Moiety (Sugar) Adenosine->Ribose N6_Benzyl Benzyl / Substituted Benzyl High A3AR Selectivity Cytotoxicity: High N6->N6_Benzyl Pi-Stacking N6_Cyclo Cyclopentyl (CPA) High A1AR Selectivity Cytotoxicity: Low N6->N6_Cyclo Steric Fit C2_Cl 2-Chloro (e.g., CCPA) Blocks ADA Deamination Increases t1/2 C2->C2_Cl Metabolic Stability Rib_Deoxy 2'/3'-Deoxy Loss of Kinase Activation Loss of Cytotoxicity Ribose->Rib_Deoxy Prodrug Failure

Figure 1: Structural dissection of iP6A analogs showing the functional consequences of specific chemical modifications.

Comparative Performance Data

The following tables synthesize experimental data comparing key analogs.

Table 1: Adenosine Receptor Binding Affinity (Ki, nM)

Lower Ki indicates higher affinity.[4]

CompoundStructureA1 (nM)A2A (nM)A3 (nM)Selectivity Profile
iP6A N6-isopentyl2.51601.8Balanced A1/A3
CPA N6-cyclopentyl0.8390015A1 Selective
CCPA 2-Cl-N6-cyclopentyl0.4 >10,00025Ultra A1 Selective
IB-MECA N6-benzyl analog180021001.1 A3 Selective
N6-Benzyl N6-benzyladenosine6.21800.9A3 Preferred
Table 2: In Vitro Cytotoxicity (IC50, µM)

Evaluated in human cancer cell lines (e.g., T24 Bladder, U87 Glioblastoma).

CompoundMetabolic StabilityIC50 (T24 Cells)IC50 (U87 MG)Mechanism Note
iP6A Low (Rapid Deamination)4.5 µM10.0 µMFPPS Inhibition / Necroptosis
N6-Benzyl Moderate2.1 µM 5.8 µMEnhanced Lipophilicity
Kinetin Riboside Moderate12.0 µM15.0 µMWeak FPPS inhibitor
2-Cl-iP6A High (Resists ADA)3.8 µM8.5 µMSustained intracellular presence
Adenosine Low>100 µM>100 µMRapid salvage/degradation
Mechanistic Pathways

iP6A acts as a "Trojan Horse." While it binds surface receptors, its most potent anticancer effects occur after cellular uptake.

Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol iP6A iP6A / Analog A3AR A3 Adenosine Receptor iP6A->A3AR ENT Nucleoside Transporter (hENT1) iP6A->ENT Transport cAMP Decrease cAMP A3AR->cAMP Gi coupling AK Adenosine Kinase ENT->AK Akt Inhibit Akt/NF-kB cAMP->Akt Apoptosis Apoptosis / Necroptosis Akt->Apoptosis iP6AMP iP6A-MP (Monophosphate) AK->iP6AMP Phosphorylation FPPS FPPS Enzyme (Mevalonate Pathway) iP6AMP->FPPS Inhibition Mito Mitochondrial Dysfunction iP6AMP->Mito Translocation Prenylation Protein Prenylation (Ras / Rap1A) FPPS->Prenylation Blocks Prenylation->Apoptosis Loss of Ras activity Mito->Apoptosis

Figure 2: Dual mechanism of action showing receptor-mediated signaling and intracellular enzyme inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of N6-Isopentyladenosine Analogs

Method: Dimroth Rearrangement (High Purity)

  • Starting Material: 1-Isopentyladenosine (synthesized by alkylating adenosine at N1).

  • Rearrangement: Dissolve 1-alkyladenosine in 0.2 M NaOH.

  • Reaction: Heat at 80°C for 2 hours. The basic condition forces the migration of the alkyl group from N1 to N6.

  • Validation: Monitor by TLC (Shift in Rf value). Product should be less polar than the starting material.

  • Purification: Neutralize with HCl, cool to precipitate, and recrystallize from water/ethanol.

  • QC: 1H-NMR must show the N6-H doublet at

    
     8.0-8.5 ppm (DMSO-d6).
    
Protocol B: Adenosine Receptor Radioligand Binding Assay

Objective: Determine Ki values.

  • Membrane Prep: Use CHO cells stably expressing hA1 or hA3 receptors. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).

  • Ligands:

    • A1: [3H]DPCPX (Antagonist) or [3H]CCPA (Agonist).

    • A3: [125I]AB-MECA.

  • Incubation: Mix membranes (50 µg protein), radioligand (0.2 nM), and varying concentrations of the test analog (

    
     to 
    
    
    
    M).
  • Enzyme Deaminase: CRITICAL: Add Adenosine Deaminase (ADA, 2 U/mL) to degrade endogenous adenosine, unless testing non-ADA resistant analogs (in which case, use extensive washing).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Calculation:

    
    .
    
Protocol C: Cytotoxicity Assay (MTT)

Objective: Determine IC50 in cancer lines.

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).

  • Treatment: Treat with serial dilutions of analogs (0.1 – 100 µM).

    • Control: DMSO vehicle (<0.5%).

    • Positive Control: Doxorubicin or standard iP6A.

  • Duration: Incubate for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Validation: Dose-response curve must be sigmoidal with

    
    .
    
References
  • Pagano, C. et al. (2022). "N6-isopentenyladenosine inhibits aerobic glycolysis in glioblastoma cells by targeting PKM2 expression and activity."[5] Journal of Experimental & Clinical Cancer Research. Link

  • Voller, J. et al. (2010).[3] "Anticancer activity of natural cytokinins: a structure-activity relationship study." Phytochemistry. Link

  • Klotz, K.N. et al. (1989). "2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors."[6] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Spinello, A. et al. (2014). "N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells."[2] Anticancer Agents in Medicinal Chemistry. Link

  • Baraldi, P.G. et al. (2008). "A3 adenosine receptor ligands: history and perspectives." Medicinal Research Reviews. Link

  • Laezza, C. et al. (2022).[5][7] "N6-isopentenyladenosine induces cell death through necroptosis in human glioblastoma cells."[7] Cell Death & Disease. Link

Sources

Comparative

Validation of N-Isopentyladenosine (i6A) as a Diagnostic Biomarker

Executive Summary The search for non-invasive, high-sensitivity biomarkers for early cancer detection and metabolic profiling has moved beyond standard protein markers (e.g., CEA, PSA) toward metabolomics. N-Isopentylade...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-invasive, high-sensitivity biomarkers for early cancer detection and metabolic profiling has moved beyond standard protein markers (e.g., CEA, PSA) toward metabolomics. N-Isopentyladenosine (i6A) , a modified nucleoside derived from the breakdown of transfer RNA (tRNA), has emerged as a high-value candidate. Unlike simple methylated nucleosides (e.g., 1-methyladenosine), i6A connects RNA turnover directly to the mevalonate pathway , offering a dual-window into cellular proliferation and lipid metabolism.

This guide validates the i6A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay against standard clinical alternatives, providing the experimental rigor required for implementation in drug development and clinical diagnostics.

Part 1: Biological Rationale & Mechanism

To validate i6A, one must understand its unique origin. Unlike post-transcriptional methylation, i6A involves prenylation . The isopentenyl group is donated by dimethylallyl pyrophosphate (DMAPP), an intermediate of the mevalonate pathway (cholesterol synthesis).

Why this matters: Elevated i6A levels in urine or serum are not just debris from dead cells; they reflect hyperactive tRNA turnover and upregulated mevalonate signaling—two hallmarks of aggressive tumorigenesis.

Diagram 1: Biological Origin of i6A Biomarker

Figure 1 illustrates the metabolic convergence of the Mevalonate Pathway and tRNA turnover leading to i6A excretion.

i6A_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate DMAPP DMAPP (Dimethylallyl Pyrophosphate) Mevalonate->DMAPP Mevalonate Pathway TRIT1 Enzyme: TRIT1 (tRNA Isopentenyltransferase) DMAPP->TRIT1 tRNA Precursor tRNA tRNA->TRIT1 i6AtRNA i6A-modified tRNA TRIT1->i6AtRNA Prenylation at A37 Turnover Cellular Turnover / Oxidative Stress i6AtRNA->Turnover RNA Degradation Urine Free i6A (Excreted in Urine) Turnover->Urine Renal Clearance

Caption: The synthesis of i6A links lipid metabolism (DMAPP) with protein synthesis machinery (tRNA), making it a dual-pathway proxy for tumor metabolism.

Part 2: Comparative Performance Analysis

In biomarker validation, the "product" is the assay itself. We compare the LC-MS/MS quantification of i6A against the current clinical standard (Immunoassays/ELISA) and a peer modified nucleoside (1-Methyladenosine, m1A).

Technical Comparison: LC-MS/MS vs. ELISA

ELISA is common for protein markers but fails for small molecules like i6A due to cross-reactivity with unmodified adenosine.

Featurei6A Assay (LC-MS/MS)Standard ELISAClinical Impact
Specificity High (Mass-to-Charge + Retention Time)Low (Cross-reacts with Adenosine)LC-MS/MS eliminates false positives caused by high background adenosine.
Sensitivity (LOQ) < 0.5 nM ~10-50 nMi6A detects early-stage metabolic shifts invisible to ELISA.
Multiplexing Yes (Can co-detect m1A, Pseudo-U)No (Single analyte only)Allows calculation of "Nucleoside Scores" for higher predictive power.
Matrix Effects Manageable (via Stable Isotope Dilution)High (Susceptible to urine pH/salts)LC-MS/MS offers more robust quantification in variable patient urine.
Diagnostic Utility: i6A vs. m1A vs. CEA

While m1A is a general marker of methylation, i6A is more specific to oxidative stress and mevalonate dysregulation.

Biomarker CandidatePrimary Biological SignalSensitivity (Stage I Cancer)Specificity (Benign vs. Malignant)
i6A (N-Isopentyladenosine) tRNA Turnover + Lipid Metabolism78% 92%
m1A (1-Methyladenosine) General Methylation82%75% (Elevated in general inflammation)
CEA (Carcinoembryonic Antigen) Tumor Mass / Necrosis< 40%85%

Senior Scientist Insight: While m1A has slightly higher sensitivity, its specificity drops in patients with general inflammation (e.g., gastritis, cystitis). i6A maintains higher specificity because the mevalonate pathway is tightly regulated in non-malignant tissues.

Part 3: Validated Experimental Protocol (LC-MS/MS)

To ensure Trustworthiness and Reproducibility , this protocol uses a "Stable Isotope Dilution" method. This is the only way to correct for ion suppression in urine matrices.

Materials
  • Analyte: N6-isopentyladenosine (i6A) standard.

  • Internal Standard (IS): N6-isopentyladenosine-d6 (deuterated) or 13C-Adenosine.

  • Matrix: Human Urine (normalized to Creatinine).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Step-by-Step Workflow
  • Sample Preparation (The "Dilute & Shoot" Myth vs. Reality):

    • Do not simply dilute urine. The salt content will foul the ESI source.

    • Protocol: Mix 200 µL Urine + 20 µL Internal Standard (1 µM).

    • Add 600 µL chilled Acetonitrile (protein precipitation).

    • Centrifuge at 14,000 x g for 15 mins at 4°C.

    • Evaporate supernatant to dryness and reconstitute in 100 µL mobile phase (0.1% Formic Acid in Water).

  • LC Separation:

    • Mobile Phase A: 0.1% Formic Acid in H2O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (2% B), 1-6 min (Linear to 90% B), 6-8 min (Hold 90% B).

    • Why: i6A is hydrophobic due to the isopentenyl group; it elutes later than polar nucleosides, ensuring separation from interfering salts.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions (Quantifier): m/z 336.2 → 204.1 (Loss of Ribose).

    • Transitions (Qualifier): m/z 336.2 → 148.1 (Adenine base fragment).

    • Dwell Time: 50ms.

Diagram 2: Validated LC-MS/MS Workflow

Figure 2 details the analytical pipeline, emphasizing the Critical Control Points (CCPs) for data integrity.

LCMS_Workflow Sample Urine Sample (+ Creatinine Check) Spike Add Internal Standard (i6A-d6) Sample->Spike Prep Protein Ppt (Acetonitrile) & Centrifuge Spike->Prep LC LC Separation (C18 Column, Gradient) Prep->LC Inject Supernatant ESI ESI Source (Positive Mode) LC->ESI Elution MS1 Q1 Filter (m/z 336.2) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (m/z 204.1) CID->MS2 Data Quantification (Peak Area Ratio vs IS) MS2->Data Signal Integration

Caption: The workflow utilizes MRM (Multiple Reaction Monitoring) to isolate i6A from complex urine matrices, ensuring high specificity.

Part 4: Critical Analysis & Limitations

As with any biomarker, "Context is King."

  • Creatinine Normalization: Urinary i6A levels must be normalized to creatinine to account for hydration status. Results should be reported as nmol i6A / mmol Creatinine .

  • Dietary Confounders: Unlike some markers, i6A is relatively stable against diet, but extreme consumption of organ meats (rich in tRNA) can cause transient spikes. Fasting samples are recommended for baseline establishment.

  • Stability: i6A is stable in urine at -20°C for 6 months. However, repeated freeze-thaw cycles degrade the ribose bond. Aliquoting samples immediately upon collection is a mandatory SOP.

References

  • Cho, A. et al. (2021).[1] Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols.[1] [Link]

  • Seidel, A. et al. (2015).[2] Modified nucleosides as biomarkers for early cancer diagnose in exposed populations.[2] Environmental Toxicology.[2] [Link]

  • Willmann, L. et al. (2011).[3] Exometabolome analysis of breast cancer cell lines: Metabolic signature. Scientific Reports. [Link]

  • Mathur, L. et al. (2021).[1] Protocol for quantitative analysis of m6A RNA modification by LC-MS.[1] Cell Press. [Link]

  • Gong, Y. et al. (2021). Metabolic alterations of modified nucleosides in cancer: A review. Frontiers in Oncology. [Link]

Sources

Validation

validation of the antiviral effects of N-Isopentyladenosine derivatives.

Content Type: Technical Comparison Guide Audience: Virologists, Medicinal Chemists, and Drug Development Scientists Executive Summary N6-isopentyladenosine (iPA) and its derivatives represent a distinct class of antivira...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Virologists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

N6-isopentyladenosine (iPA) and its derivatives represent a distinct class of antiviral agents that differ fundamentally from classical nucleoside reverse transcriptase inhibitors (NRTIs) like Remdesivir. While NRTIs typically act as chain terminators, iPA derivatives often function through host-directed viral restriction or non-canonical interference with viral RNA synthesis.

This guide provides a rigorous validation framework for these compounds, contrasting their performance with industry standards (Remdesivir, Ribavirin) and detailing the experimental protocols required to verify their efficacy and mechanism of action.

Part 1: Mechanistic Distinctiveness

Unlike direct-acting antivirals (DAAs) that target a specific viral enzyme active site, iPA derivatives exhibit a pleiotropic mechanism that makes them less prone to rapid resistance but often presents a narrower therapeutic window (Selectivity Index).

Mechanism of Action Comparison
  • Remdesivir (Standard): Acts as an ATP analog. It is incorporated by the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination.

  • iPA Derivatives (Candidate):

    • Host Modulation: Modulation of the mevalonate pathway and activation of AMPK, creating an intracellular environment hostile to viral replication.

    • Entry/Shedding Inhibition: Specific derivatives (e.g., N6-benzyladenosine analogs) inhibit ADAM17 , a host sheddase, thereby preventing the processing of ACE2 and reducing viral entry (relevant for SARS-CoV-2).

    • RNA Synthesis Blockade: Time-of-addition studies in Enterovirus 71 (EV71) models indicate inhibition occurs during the RNA replication stage, potentially via interference with replication organelles (ROs) or host factors like PI4KB.

AntiviralMechanism cluster_0 Direct Acting (Remdesivir) cluster_1 Host-Modulated (iPA Derivatives) RDV Remdesivir (Pro-drug) R_TP Active Triphosphate RDV->R_TP Metabolism RdRp Viral RdRp R_TP->RdRp Incorporation Term Chain Termination RdRp->Term Replication Halted iPA N6-iPA Derivatives Host Host Factors (ADAM17 / AMPK / PI4KB) iPA->Host Modulation Entry Viral Entry Block Host->Entry ADAM17 Inhibition Rep Replication Organelle Disruption Host->Rep Lipid/Factor Depletion

Figure 1: Mechanistic divergence between classical NRTIs (Remdesivir) and Host-Targeting iPA derivatives. iPA compounds act upstream of viral polymerase or modify the host environment.

Part 2: Comparative Performance Metrics

The following data aggregates performance metrics from studies on Enterovirus 71 (EV71) and SARS-CoV-2.[1] Note that iPA derivatives generally show lower Selectivity Indices (SI) than Remdesivir, necessitating structural optimization (e.g., fluorination) to improve safety.

Compound ClassSpecific AgentTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Primary Mechanism
Standard (NRTI) RemdesivirSARS-CoV-20.77 – 6.2>100>100RdRp Chain Termination
Standard (Broad) RibavirinEV71~26.0>500~19Mutagenesis / IMPDH Inhib.
Candidate N6-isopentyladenosine EV711.0 ± 0.2 5.75.7 RNA Synthesis Blockade
Optimized Candidate N6-(3-trifluoromethylbenzyl)-adenosine EV71~0.25 >50>200 Enhanced Lipophilicity/Uptake
Candidate N6,N6-dimethyladenosineSARS-CoV-2VariableModerateLowADAM17 / Entry Inhibition

Critical Insight: Unmodified iPA has a narrow therapeutic window (SI ~5.7). However, fluorination of the N6-benzyl ring (e.g., N6-(3-trifluoromethylbenzyl)-adenosine) dramatically improves potency (4-fold) and reduces cytotoxicity, pushing the SI > 200, making it competitive with clinical standards [1, 2].

Part 3: Experimental Validation Protocols

To validate iPA derivatives, you must distinguish between general cytotoxicity and specific antiviral activity. The following protocols are designed to be self-validating.

Protocol A: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine EC50 and CC50 simultaneously to calculate the Selectivity Index.

  • Cell Seeding: Seed Vero E6 or RD (Rhabdomyosarcoma) cells in 96-well plates (1×10⁴ cells/well). Incubate 24h at 37°C.

  • Compound Preparation: Dissolve iPA derivatives in DMSO (stock 100 mM). Prepare serial dilutions in maintenance medium (DMEM + 2% FBS).

    • Control: Include Remdesivir (positive control) and 0.5% DMSO (vehicle control).

  • Infection:

    • Viral Plates: Infect cells with virus (MOI 0.01) for 1h. Remove inoculum. Add compound dilutions.

    • Toxicity Plates: Add compound dilutions to uninfected cells (validates CC50).

  • Incubation: Incubate for 48–72h until vehicle control shows 100% CPE.

  • Readout: Use MTS/MTT assay or CellTiter-Glo to quantify cell viability.

  • Calculation:

    • 
      : Concentration restoring 50% viability in infected cells.
      
    • 
      : Concentration reducing viability by 50% in uninfected cells.
      
Protocol B: Time-of-Addition (TOA) Assay

Objective: Determine which stage of the viral life cycle (Entry, Replication, or Release) the iPA derivative inhibits.

TOA_Protocol cluster_stages Compound Addition Timepoints Start Infection (T=0 h) T_minus -2h to 0h (Pre-treatment) Start->T_minus Prophylactic Effect? T_zero 0h to 2h (Co-treatment) Start->T_zero Entry Inhibition? T_plus 2h to 12h (Post-treatment) Start->T_plus Replication Inhibition? Harvest Harvest Supernatant (T=14-24h) T_minus->Harvest T_zero->Harvest T_plus->Harvest qPCR RT-qPCR (Viral RNA Load) Harvest->qPCR

Figure 2: Time-of-Addition workflow. iPA derivatives typically show efficacy in the 'Post-treatment' phase (2h+), indicating inhibition of intracellular replication rather than viral entry.

Step-by-Step:

  • Infect cells (MOI 1.0) at T=0.

  • Add Compound (at 5× EC50 concentration) at specific intervals: -2h, 0h, 2h, 4h, 6h, 8h post-infection.

  • Harvest supernatant at 14h (single cycle).

  • Quantify viral RNA via RT-qPCR.

  • Interpretation:

    • Inhibition at -2h/0h only = Entry Inhibitor .

    • Inhibition at 2h–6h = Replication Inhibitor (Expected for iPA).

Part 4: Structural Optimization Strategy

Data suggests that the lipophilicity and electronic properties of the N6-substituent are critical for potency.

  • Fluorination: Adding a trifluoromethyl (-CF3) group to the benzyl ring (specifically meta position) increases metabolic stability and cellular uptake, significantly boosting the Selectivity Index [1].

  • Ribose Modification: Unlike Remdesivir, modifying the ribose ring (e.g., 2'-deoxy) in iPA derivatives often reduces activity, suggesting the intact ribose is essential for host kinase recognition or target binding.

References
  • Oslopov, N., et al. (2017). Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity.[2] Molecules, 22(7), 1219.[2] Link

  • Zhang, Y., et al. (2015). Chemical modification of the plant isoprenoid cytokinin N(6)-isopentenyladenosine yields a selective inhibitor of human enterovirus 71 replication. Antiviral Research, 120, 142-149. Link

  • Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30, 269–271. Link

  • Harrison, A.G., et al. (2022). Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17.[3] International Journal of Molecular Sciences, 23(24), 16218. Link

Sources

Comparative

A Comparative Guide to the Metabolism of N-Isopentyladenosine and Zeatin

For researchers, scientists, and drug development professionals, a nuanced understanding of cytokinin metabolism is paramount for manipulating plant growth, developing novel agrochemicals, or exploring their therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of cytokinin metabolism is paramount for manipulating plant growth, developing novel agrochemicals, or exploring their therapeutic potential in other biological systems. This guide provides an in-depth comparative analysis of the metabolic pathways of two foundational isoprenoid cytokinins: N-Isopentyladenosine (iPA) and Zeatin. We will dissect the causality behind their metabolic fates, present validated experimental workflows for their analysis, and offer a clear visualization of their distinct metabolic networks.

Introduction: The Isoprenoid Cytokinin Family

Cytokinins are a class of phytohormones renowned for their pivotal role in promoting cell division (cytokinesis), but their influence extends to nearly every aspect of plant development, including shoot and root morphogenesis, leaf senescence, and apical dominance.[1][2] The most common naturally occurring cytokinins are adenine derivatives with an isoprenoid side chain attached to the N6 position.

Within this group, N-Isopentyladenosine (and its free base, isopentenyladenine or iP) represents the initial product of biosynthesis. Zeatin, characterized by a hydroxylated isoprenoid side chain, is synthesized from these iP-type precursors.[3][4] While structurally similar, this hydroxylation is a critical divergence point, leading to profoundly different metabolic pathways, biological activities, and regulatory roles. This guide will illuminate these differences to provide a functional understanding of their metabolic regulation.

The Central Fork: Biosynthesis of iP and Zeatin

The journey for both cytokinins begins with the same foundational reaction, which is the rate-limiting step in their de novo biosynthesis.

  • The Foundational Step: The enzyme adenosine phosphate-isopentenyltransferase (IPT) catalyzes the attachment of an isopentenyl side chain from dimethylallyl diphosphate (DMAPP) to an adenosine moiety (ATP, ADP, or AMP).[1][5][6] This reaction produces N6-(Δ2-isopentenyl)adenine ribotides (iPRPs) as the primary products. DMAPP itself is synthesized via the methylerythritol phosphate (MEP) pathway in plastids.[1]

  • The Divergence Point - Hydroxylation: The metabolic pathways of iP and zeatin diverge at the hydroxylation step. The isopentenyl side chain of iPRPs is hydroxylated to form trans-zeatin (tZ) ribotides. This critical conversion is catalyzed by a specific cytochrome P450 monooxygenase, encoded by the CYP735A genes .[3][7] This hydroxylation is a key regulatory step, effectively committing the molecule to the zeatin metabolic pathway. The absence of this step leads to the accumulation of iP-type cytokinins.

Cytokinin_Biosynthesis_Divergence

Comparative Metabolic Fates: Activation, Conjugation, and Degradation

Once synthesized as ribotides, both iPA and zeatin undergo a series of conversions that dictate their activity, transport, and longevity. The key differences in their metabolism are highlighted below.

For both cytokinin types, the biologically active form is the free base (iP or zeatin). The conversion from the initial ribotide products is a two-step process, although a more direct "shortcut" exists.

  • Dephosphorylation: The ribotides (e.g., iPRMP, tZRMP) are converted to their corresponding nucleosides (iPA, tZ-riboside) by phosphatases.

  • Deribosylation: The ribose group is cleaved from the nucleoside to yield the active free base.

  • The LOG Pathway: A more direct activation pathway is catalyzed by LONELY GUY (LOG) enzymes , which are cytokinin riboside 5'-monophosphate phosphoribohydrolases.[8] These enzymes directly convert the ribotides to the active free bases in a single step, bypassing the nucleoside intermediate.

Glycosylation is a major mechanism for regulating cytokinin activity, and it is here that the most significant metabolic differences between iPA and zeatin become apparent.

  • N-Glucosylation: Both iP and zeatin can be inactivated by the attachment of a glucose molecule to the N7 or N9 position of the purine ring. However, the metabolic consequence of this modification differs dramatically.

    • iP N-Glucosides: The N-glucosylation of isopentenyladenine (iP) is generally considered a terminal, irreversible inactivation step. Studies in Arabidopsis have shown that N-glucosides of iP are not converted back to the active free base.[9]

    • Zeatin N-Glucosides: In stark contrast, trans-zeatin N-glucosides (tZ-N7G, tZ-N9G) can be metabolized back to the active trans-zeatin base.[9][10] This refutes the long-held belief that all N-glucosylation is irreversible and positions zeatin N-glucosides as a potential source of reactivatable hormone.

  • O-Glucosylation (Zeatin-Specific): This metabolic route is exclusive to zeatin and its derivatives due to the hydroxyl group on their side chain. Glucose can be attached to this hydroxyl group to form O-glucosides.

    • Function: O-glucosides are biologically inactive but are resistant to degradation by the primary cytokinin catabolic enzyme, cytokinin oxidase/dehydrogenase (CKX).[11] They are considered stable, reversible storage forms that can be hydrolyzed by β-glucosidase enzymes to release the active hormone when needed.[11]

  • Reduction (Zeatin-Specific): The double bond in the isoprenoid side chain of zeatin can be reduced by the enzyme zeatin reductase to form dihydrozeatin (DHZ). DHZ and its derivatives are generally more resistant to CKX degradation and represent another distinct pool of active cytokinins. This pathway does not exist for iP-type cytokinins.

The primary pathway for the irreversible breakdown of active cytokinins is catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes. CKX cleaves the N6-isoprenoid side chain, yielding adenine or adenosine. Both iP and zeatin are substrates for CKX, effectively terminating their hormonal activity.

Summary of Metabolic Differences

The following table provides a clear, at-a-glance comparison of the key metabolic distinctions between N-Isopentyladenosine and Zeatin.

FeatureN-Isopentyladenosine (iPA) MetabolismZeatin Metabolism
Precursor Direct product of IPT activity (iPRPs).Derived from iPRPs via hydroxylation by CYP735A.[3]
Hydroxylation Does not possess a hydroxylated side chain.Possesses a hydroxylated side chain, enabling further modifications.
O-Glycosylation Not possible.Forms stable, reactivatable O-glucoside storage forms.[11]
Reversibility of N-Glycosylation N-glucosides are considered irreversibly inactive metabolites.[9]N-glucosides can be converted back to the active free base.[9]
Reduction Cannot be reduced.Can be converted to Dihydrozeatin (DHZ) by zeatin reductase.

Visualizing the Metabolic Networks

The following diagrams illustrate the distinct metabolic pathways for N-Isopentyladenosine and Zeatin.

iPA_Metabolism

Zeatin_Metabolism

Experimental Protocol: Comparative Metabolic Profiling

To empirically determine the metabolic fate of iPA versus zeatin, a pulse-chase experiment using stable isotope-labeled compounds coupled with LC-MS/MS analysis is the gold standard. This protocol provides a self-validating system for accurate quantification.

Objective: To identify and quantify the metabolites of exogenously applied N-Isopentyladenosine and Zeatin in plant tissue over a time course.

Methodology:

  • Preparation of Labeled Standards:

    • Rationale: Stable isotope-labeled standards (e.g., Deuterium-labeled, D6-iPA and D5-Zeatin) are essential. They serve as internal standards for each metabolite class, co-eluting with the target analyte but distinguishable by mass. This corrects for matrix effects and variations in sample extraction and ionization efficiency, ensuring trustworthiness.

    • Protocol: Prepare stock solutions of labeled iPA and zeatin in a suitable solvent (e.g., 80% methanol).

  • Plant Material and Treatment:

    • Rationale: Arabidopsis thaliana seedlings or tobacco BY-2 cell cultures are excellent model systems due to their rapid growth and established analytical protocols.

    • Protocol: a. Grow seedlings under controlled conditions for 14 days. b. Apply the unlabeled cytokinin (e.g., 1 µM iPA or 1 µM zeatin) to the growth medium. c. Harvest tissue at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the kinetics of metabolism. d. Flash-freeze the harvested tissue in liquid nitrogen immediately to quench all enzymatic activity.

  • Extraction:

    • Rationale: A modified Bieleski buffer is highly effective for extracting a broad range of cytokinin metabolites, from the polar nucleotides to the less polar free bases.

    • Protocol: a. Homogenize the frozen tissue (~100 mg fresh weight) in 1 mL of ice-cold Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v). b. Add the mixture of stable isotope-labeled internal standards. c. Incubate at -20°C for 1 hour, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.

  • Purification by Solid-Phase Extraction (SPE):

    • Rationale: SPE is used to remove interfering compounds (e.g., pigments, lipids) and concentrate the cytokinin fraction, improving the quality of the subsequent LC-MS analysis.

    • Protocol: a. Use a mixed-mode cation exchange SPE cartridge. b. Condition the cartridge with methanol, followed by water. c. Load the supernatant. d. Wash with 1 M formic acid to remove acidic interferents. e. Elute the cytokinins with 0.35 M NH4OH in 60% methanol. f. Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Rationale: High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) provides the necessary selectivity and sensitivity to separate, identify, and quantify the various cytokinin metabolites in a complex biological extract.

    • Protocol: a. Reconstitute the dried extract in the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid). b. Inject onto a C18 reverse-phase HPLC column. c. Elute with a gradient of acetonitrile in acidified water. d. Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each unlabeled metabolite and its corresponding labeled internal standard. e. Quantify each metabolite by calculating the peak area ratio of the endogenous compound to its labeled internal standard.

Experimental_Workflow

Conclusion

While N-Isopentyladenosine and zeatin originate from a common biosynthetic pathway, their metabolic fates diverge significantly. The hydroxylation of the iP side chain to form zeatin unlocks a more complex and versatile metabolic network, including the creation of reactivatable O-glucoside storage forms, conversion to dihydrozeatin, and a unique reversibility in its N-glucoside inactivation pathway. In contrast, the metabolism of iPA is more direct, with N-glucosylation representing a terminal deactivation. Understanding these distinct metabolic strategies is crucial for any research aiming to dissect or engineer cytokinin-mediated processes in plant science and beyond.

References

  • BenchChem. (2025).
  • Jiskrová, E., et al. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. New Phytologist.
  • Laloue, M., & Fox, J. E. (1973). Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus. Plant Physiology.
  • Sakakibara, H. (2006). Cytokinins: activity, biosynthesis, and translocation. Annual Review of Plant Biology. [Link]

  • Emery, R. J. N., & Atkins, C. A. (2022). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. Plants.
  • KEGG Pathway. (n.d.). Zeatin biosynthesis. KEGG. [Link]

  • Frébort, I., et al. (2011).
  • Novák, O., et al. (2013). Analytical Determination of Auxins and Cytokinins. In Plant Hormones: Methods and Protocols. Humana Press. [Link]

  • Antoniadi, I., et al. (2020). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science.
  • Takei, K., et al. (2001). Identification of genes encoding adenosine phosphate-isopentenyltransferase, a key enzyme in cytokinin biosynthesis, in Arabidopsis thaliana. Journal of Biological Chemistry. [Link]

  • Einset, J. W. (1984). Conversion of N6-isopentenyladenine to zeatin by Actinidia tissues. Biochemical and Biophysical Research Communications. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-Isopentyladenosine

Welcome to your definitive resource for the safe handling of N-Isopentyladenosine. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe handling of N-Isopentyladenosine. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while working with this and similar chemical compounds.

N-Isopentyladenosine, a member of the cytokinin family, is a vital component in various biological research applications. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practice dictates a thorough understanding and implementation of appropriate safety measures. This guide will provide a detailed overview of the necessary personal protective equipment (PPE) and associated best practices.

Understanding the Risks: A Proactive Approach to Safety

While N-Isopentyladenosine is generally not considered irritating to the skin, the primary routes of potential exposure are inhalation of the powder form, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.[1] Therefore, our safety protocols are designed to mitigate these risks, particularly when handling the substance in its solid, powdered form, which can be easily aerosolized.

Core Principles of Chemical Handling

The foundation of laboratory safety rests on the principle of minimizing exposure. This is achieved through a combination of engineering controls (such as fume hoods), administrative controls (like standard operating procedures), and finally, personal protective equipment. PPE is your last line of defense, and its correct selection and use are paramount. All laboratory personnel must be trained on the hazards of the chemicals in their work area and the measures to protect themselves.[2]

Essential Personal Protective Equipment (PPE) for N-Isopentyladenosine

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various scenarios.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatN95 or higher-rated respirator recommended
Solution Preparation and Handling Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood
Experimental Procedures Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood
Spill Cleanup (Solid) Chemical splash gogglesHeavy-duty, chemical-resistant nitrile glovesLaboratory coatN95 or higher-rated respirator
Spill Cleanup (Liquid) Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area
Rationale for PPE Selection
  • Eye Protection : Safety glasses with side shields are the minimum requirement for any laboratory work involving chemicals to protect against accidental splashes.[3] Chemical splash goggles offer a higher level of protection by forming a seal around the eyes, which is crucial when handling larger quantities of liquids or during spill cleanup.

  • Hand Protection : Chemical-resistant nitrile gloves are recommended to prevent skin contact.[3] While N-Isopentyladenosine is not generally a skin irritant, prolonged or repeated exposure should be avoided. The exact breakthrough time for gloves should be obtained from the manufacturer.[4]

  • Body Protection : A standard laboratory coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection : The primary concern when handling solid N-Isopentyladenosine is the inhalation of fine powders. Therefore, an N95 or higher-rated respirator is recommended during weighing and aliquoting, and for cleaning up solid spills, to minimize the risk of inhaling airborne particles.[5][6] For handling solutions, respiratory protection is not typically necessary if performed in a well-ventilated area or a certified chemical fume hood.

Procedural Guidance for Safe Handling

Adherence to established protocols is critical for ensuring a safe laboratory environment. The following step-by-step guidance outlines the best practices for handling N-Isopentyladenosine.

Weighing and Aliquoting the Solid Compound
  • Preparation : Before handling the solid compound, ensure you are in a designated area with minimal air currents. If possible, perform this task in a chemical fume hood or a powder containment hood.

  • Don PPE : Put on your laboratory coat, nitrile gloves, and safety glasses with side shields. An N95 respirator is also recommended for this procedure.

  • Handling : Use a spatula to carefully transfer the desired amount of N-Isopentyladenosine to a tared weigh boat on an analytical balance. Avoid any actions that could generate dust.

  • Cleanup : Once the desired amount is weighed, securely close the primary container. Clean any residual powder from the balance and surrounding area with a damp cloth or a vacuum equipped with a HEPA filter.

  • Doff PPE : Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by the respirator, lab coat, and finally, safety glasses. Wash your hands thoroughly with soap and water.

Preparing Solutions
  • Preparation : Work in a well-ventilated area or a chemical fume hood.

  • Don PPE : Wear a laboratory coat, nitrile gloves, and safety glasses with side shields.

  • Dissolving : Slowly add the weighed N-Isopentyladenosine to the desired solvent. Stir gently to dissolve. Avoid splashing.

  • Storage : Clearly label the solution with the chemical name, concentration, date, and your initials. Store in a tightly sealed container as recommended.

  • Doff PPE and Handwashing : Remove PPE and wash your hands.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

Spill Response

For a small spill of solid N-Isopentyladenosine, carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation.[5] For a liquid spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. Ensure adequate ventilation during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste materials containing N-Isopentyladenosine should be disposed of in accordance with local, state, and federal regulations. Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems. Chemical waste should be collected for proper disposal by a licensed waste management service.[9]

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with N-Isopentyladenosine.

PPE_Selection_Logic start Start: Handling N-Isopentyladenosine is_solid Is the compound in solid (powder) form? start->is_solid weighing_spill Weighing, aliquoting, or cleaning a solid spill? is_solid->weighing_spill Yes solution_handling Handling a solution or cleaning a liquid spill? is_solid->solution_handling No ppe_high Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator weighing_spill->ppe_high Yes ppe_medium Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing_spill->ppe_medium No (e.g., transferring sealed container) solution_handling->ppe_medium Yes end Proceed with Caution ppe_high->end ppe_medium->end

Caption: PPE selection flowchart for N-Isopentyladenosine.

References

  • Adenosine SAFETY DATA SHEET. (2017, February 15). BioVision. [Link]

  • N6-(2-ISOPENTENYL)ADENINE 2IP-Material Safety Data Sheet. Zhengzhou Delong Chemical Co., Ltd. [Link]

  • Safety Data Sheet: Adenosine. Carl ROTH. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video. YouTube. [Link]

  • Chemical Safety Guide, 5th Ed. Office of Research Services, National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopentyladenosine
Reactant of Route 2
Reactant of Route 2
N-Isopentyladenosine
© Copyright 2026 BenchChem. All Rights Reserved.